4-Hydroxy-3-isopropylbenzonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-propan-2-ylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-5,7,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYWJKNWORGPOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-hydroxy-3-isopropylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal synthetic pathways for the preparation of 4-hydroxy-3-isopropylbenzonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis of this substituted benzonitrile can be approached through several strategic routes, primarily commencing from the readily available starting material, 2-isopropylphenol. This document outlines two primary multi-step pathways: one proceeding through a formylation intermediate and the other via a halogenated intermediate. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate the practical application of these methods in a research and development setting.
Pathway 1: Synthesis via Formylation of 2-isopropylphenol
This pathway involves the introduction of a formyl group onto the 2-isopropylphenol backbone, followed by the conversion of the resulting aldehyde to the target nitrile. The key challenge in this approach lies in achieving regioselectivity during the formylation step to obtain the desired 4-hydroxy-3-isopropylbenzaldehyde.
Logical Workflow for Pathway 1
Caption: Synthesis of this compound from 2-isopropylphenol via a formylation-oximation-dehydration sequence.
Step 1.1: Formylation of 2-isopropylphenol
The introduction of a formyl group at the 4-position of 2-isopropylphenol can be accomplished using established formylation reactions such as the Reimer-Tiemann or Duff reaction. The Reimer-Tiemann reaction, which employs chloroform and a strong base, typically favors ortho-formylation. However, when the ortho positions are sterically hindered, as is the case with the isopropyl group, para-substitution can be promoted. The Duff reaction utilizes hexamine in an acidic medium and also tends to favor ortho-substitution, but para-isomers can be obtained, particularly when the ortho positions are blocked.
Experimental Protocol: Reimer-Tiemann Formylation of a Phenol (General Procedure)
A solution of the phenol (1.0 eq) and sodium hydroxide (8.0 eq) in a 2:1 mixture of ethanol and water is heated to 70°C. Chloroform (2.0 eq) is then added dropwise over 1 hour. The reaction mixture is stirred for an additional 3 hours at 70°C. After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified to pH 4-5 with dilute hydrochloric acid and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.[1]
| Step | Reagent/Solvent | Key Parameters | Typical Yield |
| Formylation | 2-isopropylphenol, Chloroform, Sodium Hydroxide, Ethanol/Water | 70°C, 4 hours | Varies (regioisomeric mixture likely) |
Step 1.2: Oximation of 4-Hydroxy-3-isopropylbenzaldehyde
The aldehyde intermediate is converted to an oxime by reaction with hydroxylamine.
Experimental Protocol: Oximation of an Aldehyde (General Procedure)
The aldehyde (1.0 eq) is dissolved in ethanol, and an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is then partially evaporated, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the oxime.
| Step | Reagent/Solvent | Key Parameters | Typical Yield |
| Oximation | 4-Hydroxy-3-isopropylbenzaldehyde, Hydroxylamine hydrochloride, Sodium acetate, Ethanol | Room temperature | High |
Step 1.3: Dehydration of 4-Hydroxy-3-isopropylbenzaldehyde Oxime
The final step involves the dehydration of the oxime to the corresponding nitrile. Various dehydrating agents can be employed for this transformation.
Experimental Protocol: Dehydration of an Oxime using an Iron Catalyst (General Procedure)
The aldoxime (1.0 eq) is dissolved in a suitable solvent, and a simple iron salt catalyst is added. The reaction mixture is heated until the dehydration is complete. The reaction can be monitored by TLC. Upon completion, the mixture is worked up by extraction and purified by chromatography to afford the nitrile.[2]
| Step | Reagent/Solvent | Key Parameters | Typical Yield |
| Dehydration | 4-Hydroxy-3-isopropylbenzaldehyde Oxime, Iron catalyst | Elevated temperature | Good to excellent |
Pathway 2: Synthesis via Bromination and Cyanation of 2-isopropylphenol
This pathway involves the regioselective bromination of 2-isopropylphenol to introduce a bromine atom at the 4-position, followed by a cyanation reaction to replace the bromine with a nitrile group. This route often offers better control over regioselectivity compared to direct formylation.
Logical Workflow for Pathway 2
Caption: Synthesis of this compound from 2-isopropylphenol via a bromination-cyanation sequence.
Step 2.1: Regioselective para-Bromination of 2-isopropylphenol
The selective introduction of a bromine atom at the para-position of 2-isopropylphenol is crucial for this pathway. The bulky isopropyl group at the ortho-position helps to direct the incoming electrophile to the less sterically hindered para-position.
Experimental Protocol: para-Bromination of a Phenol Derivative (General Procedure)
The phenol derivative (1.0 eq) is dissolved in a suitable solvent such as isopropyl acetate at 0°C. A solution of bromine in the same solvent is added slowly over 2-3 hours while maintaining the temperature at 0°C. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched, and the product is isolated by extraction and purified by distillation or chromatography.[3][4]
| Step | Reagent/Solvent | Key Parameters | Typical Yield | Purity |
| Bromination | 2-isopropylphenol, Bromine, Isopropyl acetate | 0°C to room temperature | High (e.g., 95%) | High para-selectivity (e.g., 99%) |
Step 2.2: Cyanation of 4-Bromo-2-isopropylphenol
The conversion of the aryl bromide to the nitrile can be achieved through various methods, including the classic Rosenmund-von Braun reaction (using stoichiometric copper(I) cyanide) or, more commonly in modern synthesis, through palladium- or copper-catalyzed cyanation reactions which offer milder conditions and greater functional group tolerance.
Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Bromide (General Procedure)
To a reaction vessel are added the aryl bromide (1.0 eq), a palladium precatalyst, a suitable phosphine ligand, and a cyanide source such as potassium ferrocyanide(III) hydrate (0.5 eq). The vessel is purged with an inert gas. A degassed mixture of a solvent like dioxane and an aqueous solution of a base (e.g., potassium acetate) is added. The reaction mixture is heated with vigorous stirring until the starting material is consumed (monitored by TLC or GC). After cooling, the mixture is diluted with an organic solvent and water, and the product is extracted. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.[5]
| Step | Reagent/Solvent | Key Parameters | Typical Yield |
| Cyanation | 4-Bromo-2-isopropylphenol, Pd precatalyst, Ligand, K₄[Fe(CN)₆]·3H₂O, Dioxane/Water, KOAc | Elevated temperature (e.g., 100-120°C) | Good to excellent |
Alternative Pathway: Sandmeyer Reaction
An alternative, though likely longer, route involves the nitration of 2-isopropylphenol, followed by reduction of the nitro group to an amine, and subsequent conversion of the amine to the nitrile via the Sandmeyer reaction.[6][7][8][9] This pathway requires careful control of regioselectivity during the initial nitration step.
Logical Workflow for the Sandmeyer Reaction Pathway
Caption: Synthesis of this compound via a nitration-reduction-diazotization-Sandmeyer reaction sequence.
This guide provides a framework for the synthesis of this compound. The choice of pathway will depend on factors such as the desired scale of the reaction, available reagents and equipment, and the importance of regiochemical purity. For large-scale synthesis, the bromination-cyanation pathway (Pathway 2) is likely to be more efficient and scalable due to the higher regioselectivity often observed in the bromination of sterically hindered phenols. For laboratory-scale synthesis and exploration, the formylation pathway (Pathway 1) may also be a viable option, although optimization of the formylation step to maximize the yield of the desired para-isomer would be necessary.
References
- 1. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GB2200112A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]
- 4. IL81079A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [drugfuture.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-hydroxy-3-isopropylbenzonitrile: Synthesis, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-hydroxy-3-isopropylbenzonitrile (CAS No. 46057-54-9), a substituted benzonitrile with potential applications in agrochemical and pharmaceutical research. This document details its physicochemical properties, a plausible synthetic route, its known biological activity as a Photosystem II inhibitor, and relevant experimental protocols.
Physicochemical and Regulatory Information
| Property | Value | Source |
| CAS Number | 46057-54-9 | [1] |
| Molecular Formula | C10H11NO | [1] |
| Molecular Weight | 161.20 g/mol | [2] |
| Polar Surface Area (PSA) | 44.02 Ų | [1] |
| LogP | 2.38728 | [1] |
Safety and Handling: Safety data sheets for similar benzonitrile compounds indicate that they can be harmful if swallowed, in contact with skin, or if inhaled.[3][4][5][6][7] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.[3][4]
Synthesis of this compound
A plausible synthetic route for this compound involves the cyanation of a halogenated precursor, 4-bromo-2-isopropylphenol.[1] This method is a common approach for the synthesis of aryl nitriles.
Experimental Protocol: Cyanation of 4-bromo-2-isopropylphenol
This protocol is based on general methods for the cyanation of aryl halides and should be adapted and optimized for the specific substrate.
Materials:
-
4-bromo-2-isopropylphenol
-
Zinc cyanide (Zn(CN)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Ligand (e.g., dppf)
-
Anhydrous aprotic solvent (e.g., DMF or DMA)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a flame-dried, round-bottom flask, combine 4-bromo-2-isopropylphenol, zinc cyanide (0.6 eq), the palladium catalyst (0.05 eq), and the ligand (0.1 eq).
-
Under an inert atmosphere, add the anhydrous aprotic solvent.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding an aqueous solution of sodium bicarbonate and stir for 30 minutes.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Biological Activity: Photosystem II Inhibition
Substituted benzonitriles are known to act as herbicides by inhibiting Photosystem II (PSII) in the photosynthetic electron transport chain.[8] Phenolic inhibitors, such as this compound, are thought to bind to the D1 protein within the PSII reaction center.[9][10] This binding event blocks the binding of plastoquinone (PQ), a crucial electron carrier, thereby interrupting the flow of electrons and inhibiting photosynthesis.[11][12] The disruption of electron transport leads to the formation of reactive oxygen species, causing cellular damage and ultimately plant death.[8]
Experimental Protocol: Measurement of Photosystem II Inhibition by Chlorophyll Fluorescence
Chlorophyll fluorescence is a non-invasive method used to assess the efficiency of Photosystem II.[13][14][15] The inhibition of PSII by a compound can be quantified by measuring changes in fluorescence parameters.
Materials:
-
Chlorophyll fluorometer
-
Plant material (e.g., isolated chloroplasts, algal suspension, or whole leaves)
-
This compound stock solution in a suitable solvent (e.g., DMSO or ethanol)
-
Assay buffer
Procedure:
-
Dark Adaptation: Dark-adapt the plant material for at least 20-30 minutes. This allows all reaction centers to be in an "open" state.
-
Minimal Fluorescence (F₀): Measure the minimal fluorescence level (F₀) by applying a weak measuring beam.
-
Maximum Fluorescence (Fₘ): Apply a saturating pulse of light to transiently close all PSII reaction centers and measure the maximum fluorescence (Fₘ).
-
Treatment: Incubate the plant material with varying concentrations of this compound for a defined period. A solvent control should be run in parallel.
-
Post-Treatment Measurement: After incubation, repeat the measurements of F₀ and Fₘ.
-
Calculation of PSII Quantum Yield: Calculate the maximum quantum yield of PSII photochemistry (Fᵥ/Fₘ) using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.
-
Data Analysis: A decrease in the Fᵥ/Fₘ value in the treated samples compared to the control indicates inhibition of PSII. The concentration of the inhibitor that causes a 50% reduction in Fᵥ/Fₘ (IC₅₀) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. This compound | CAS#:46057-54-9 | Chemsrc [chemsrc.com]
- 2. 9dingchem.com [9dingchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 9. Interaction of a phenolic inhibitor with photosystem II particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 12. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 13. Chlorophyll fluorescence - Wikipedia [en.wikipedia.org]
- 14. Chlorophyll fluorescence analysis: a guide to good practice and understanding some new applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to 4-Hydroxy-3-isopropylbenzonitrile: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-hydroxy-3-isopropylbenzonitrile, a substituted benzonitrile of increasing interest in medicinal chemistry. While the definitive history of its initial discovery remains to be fully elucidated from publicly available records, this document consolidates its known chemical properties, outlines a plausible synthetic pathway with detailed experimental protocols, and explores its contemporary applications, primarily as a key intermediate in the development of therapeutic agents. Particular focus is given to its role in the synthesis of autotaxin inhibitors, a promising class of drugs for various pathological conditions. This guide serves as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Introduction
This compound, also known as 4-cyano-2-isopropylphenol, is an aromatic organic compound featuring a hydroxyl, an isopropyl, and a nitrile functional group attached to a benzene ring. Its chemical structure lends itself to a variety of chemical modifications, making it a versatile building block in the synthesis of more complex molecules. While not extensively studied for its own biological activities, its utility as a precursor in the synthesis of pharmacologically active compounds is documented in recent patent literature.
Chemical Properties and Data
A summary of the key chemical identifiers and properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-Cyano-2-isopropylphenol | N/A |
| CAS Number | 46057-54-9 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO | [2] |
| Molecular Weight | 161.20 g/mol | [2] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, methanol, and ethyl acetate. | Inferred |
History and Discovery
The precise date and circumstances of the first synthesis of this compound are not well-documented in readily accessible scientific literature. It is likely that the compound was first synthesized as part of broader investigations into the functionalization of phenols or benzonitriles. Its appearance in the catalogues of chemical suppliers and its utilization in recent patents, particularly those filed in the 2010s, indicate its availability and recognition as a useful synthetic intermediate for at least the past decade. The primary driver for its recent prominence is its role as a key building block in the synthesis of inhibitors for the enzyme autotaxin (ATX)[3][4].
Synthesis of this compound
While a definitive, originally published synthesis protocol for this compound is not available, a plausible and efficient synthetic route can be devised based on established organic chemistry principles. A logical approach involves the cyanation of a suitably substituted phenol. The following proposed synthesis starts from the commercially available 2-isopropylphenol.
Proposed Synthetic Pathway
A likely two-step synthesis of this compound from 2-isopropylphenol is outlined below. The first step involves the regioselective bromination of 2-isopropylphenol to introduce a bromine atom at the para position relative to the hydroxyl group. The second step is a cyanation reaction to replace the bromine atom with a nitrile group.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocols
Materials:
-
2-Isopropylphenol
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (aqueous)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (or other suitable organic solvent)
Procedure:
-
In a well-ventilated fume hood, dissolve 2-isopropylphenol (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the cooled solution via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2-isopropylphenol.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Materials:
-
4-Bromo-2-isopropylphenol
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Aqueous solution of iron(III) chloride and hydrochloric acid (for workup)
-
Ethyl acetate (or other suitable organic solvent)
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromo-2-isopropylphenol (1 equivalent) and copper(I) cyanide (1.1-1.5 equivalents) in DMF.
-
Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into an aqueous solution of iron(III) chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts and wash them with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Applications in Drug Discovery
The primary documented application of this compound is as a key intermediate in the synthesis of potent inhibitors of autotaxin (ATX). ATX is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a wide range of physiological and pathological processes, including cell proliferation, migration, and survival. Dysregulation of the ATX-LPA signaling pathway has been implicated in various diseases, including cancer, fibrosis, and inflammation.
Role in the Synthesis of Autotaxin Inhibitors
Patents from F. Hoffmann-La Roche AG describe the use of this compound in the synthesis of novel condensed[5]diazepine compounds that act as ATX inhibitors[3][4]. In these synthetic schemes, the hydroxyl group of this compound is typically alkylated with a suitable electrophile to introduce a side chain that is crucial for the final compound's interaction with the ATX active site.
An example of such a reaction is the O-alkylation with (E)-4-bromobut-2-en-1-yl acetate.
Caption: Role of this compound in synthesis.
Experimental Protocol from Patent Literature
The following is an adapted experimental protocol based on the description found in patent WO2014048865A1 for a reaction involving this compound[4].
Reaction: O-alkylation of this compound.
Materials:
-
This compound
-
A suitable electrophile (e.g., a bromo-substituted intermediate)
-
A suitable base (e.g., potassium carbonate)
-
A suitable solvent (e.g., dichloromethane)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.52 g, 9.43 mmol) in dichloromethane (40 mL) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add the base to the solution.
-
Add the electrophile dropwise to the cooled suspension.
-
Remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until completion (approximately 75 minutes as per the patent example).
-
Dilute the reaction mixture with dichloromethane and wash with water and brine.
-
Back-extract the aqueous layers with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography on silica gel.
Signaling Pathways and Mechanism of Action
There is currently no published research detailing the specific biological activities or the mechanism of action of this compound itself. Its known relevance in a biological context is as a structural component of larger molecules designed to interact with specific biological targets, such as autotaxin. The ATX-LPA signaling pathway, which is the target of the final products synthesized from this intermediate, is a complex pathway involved in numerous cellular processes.
Caption: The ATX-LPA signaling pathway and the point of intervention.
Conclusion
This compound is a valuable, albeit not widely studied, chemical compound. While its own history and biological profile are not extensively documented, its role as a key building block in the synthesis of potent autotaxin inhibitors highlights its importance in modern drug discovery. The synthetic routes to this compound are accessible through standard organic chemistry methodologies. This guide provides a foundational understanding of this compound, enabling researchers and drug development professionals to leverage its synthetic potential in their own research endeavors. Further investigation into the intrinsic biological properties of this molecule may reveal novel activities and applications.
References
- 1. US10669285B2 - Condensed [1,4] diazepine compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors - Google Patents [patents.google.com]
- 2. WO2014048865A1 - New bicyclic derivatives - Google Patents [patents.google.com]
- 3. Site-selective olefinic C–H cyanation via alkenyl sulfonium salts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 3-Hydroxy-2-isopropylbenzonitrile | 1243279-74-4 | Benchchem [benchchem.com]
Spectroscopic Profile of 4-hydroxy-3-isopropylbenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the spectroscopic characterization of 4-hydroxy-3-isopropylbenzonitrile. Despite a comprehensive search of available scientific databases, experimental spectroscopic data (NMR, IR, MS) for this specific compound could not be located. This suggests that the compound may not be widely synthesized or that its characterization data has not been published in publicly accessible literature.
In lieu of direct data, this document provides a detailed overview of the spectroscopic data for two closely related analogues: 4-isopropylbenzonitrile and 4-hydroxy-3-methoxybenzonitrile . This information serves as a valuable reference point for researchers working with similar molecular scaffolds. Furthermore, this guide outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which can be applied to the analysis of this compound upon its synthesis.
Spectroscopic Data of Analogous Compounds
To aid in the potential identification and characterization of this compound, the following sections present spectroscopic data for structurally similar compounds.
4-isopropylbenzonitrile
4-isopropylbenzonitrile shares the core benzonitrile structure with an isopropyl substituent at the 3-position relative to the nitrile group, but lacks the hydroxyl group.
Table 1: Spectroscopic Data for 4-isopropylbenzonitrile
| Technique | Parameter | Observed Values |
| ¹³C NMR | Chemical Shift (δ) | Data not explicitly provided in search results. |
| Mass Spec (GC-MS) | m/z Ratios | Top Peak: 130, 2nd Highest: 103, 3rd Highest: 145[1] |
| IR (FTIR) | Instrumentation | Bruker Tensor 27 FT-IR[1] |
4-hydroxy-3-methoxybenzonitrile
4-hydroxy-3-methoxybenzonitrile is another close analogue, featuring the 4-hydroxybenzonitrile core with a methoxy group at the 3-position instead of an isopropyl group.
Table 2: Spectroscopic Data for 4-hydroxy-3-methoxybenzonitrile
| Technique | Parameter | Observed Values |
| ¹H NMR | Instrumentation | Varian A-60D[2] |
| ¹³C NMR | Source of Sample | Aldrich Chemical Company, Inc., Milwaukee, Wisconsin[2] |
| Mass Spec (GC-MS) | m/z Ratios | Top Peak: 134, 2nd Highest: 149, 3rd Highest: 106[2] |
| IR (FTIR) | Sample Prep. | KBr WAFER[2] |
Experimental Protocols for Spectroscopic Analysis
The following are detailed, generalized methodologies for the spectroscopic characterization of a synthesized compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift calibration (δ = 0.00 ppm).
-
Data Acquisition:
-
Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Record the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the structure. Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
-
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer, typically scanning over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will generate the spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H stretch for the hydroxyl group, C≡N stretch for the nitrile group, C-H stretches for the isopropyl and aromatic groups).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.
-
Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate the mass spectrum.
-
Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
solubility profile of 4-hydroxy-3-isopropylbenzonitrile in organic solvents
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Physicochemical Properties
4-hydroxy-3-isopropylbenzonitrile possesses a key set of functional groups that dictate its solubility behavior:
-
Aromatic Ring: The benzene ring provides a non-polar, hydrophobic character.
-
Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents.
-
Nitrile Group (-C≡N): The cyano group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.
-
Isopropyl Group (-CH(CH₃)₂): This alkyl group is non-polar and increases the compound's lipophilicity.
The interplay of these groups results in a molecule with moderate polarity. Its solubility is therefore highly dependent on the specific solvent system and temperature.
Qualitative Solubility Profile
Based on the principle of "like dissolves like," the expected solubility of this compound in various organic solvent classes is summarized below. The hydroxyl and nitrile groups suggest an affinity for polar solvents, while the substituted benzene ring indicates potential solubility in certain non-polar environments, particularly at elevated temperatures.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Moderate to High | The polar nitrile group can interact favorably with the polar aprotic solvent. |
| Non-Polar Aromatic | Toluene, Benzene | Low at RT, Moderate when Heated | The aromatic ring of the solute interacts with the aromatic solvent via π-π stacking. Solubility is expected to increase significantly with temperature. |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Very Low / Insoluble | The overall polarity of the molecule is too high for significant interaction with non-polar aliphatic solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Offers a balance of polarity that can solvate the molecule. |
Quantitative Solubility Data
A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound. The determination of these values requires empirical measurement. The following section details the protocols for such experiments.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data, standardized experimental methods are crucial. Below are detailed protocols for both a rapid qualitative assessment and a rigorous quantitative determination.
This method is useful for rapid screening of suitable solvents for applications like recrystallization.
-
Preparation: Add approximately 10-20 mg of this compound to a small test tube.
-
Solvent Addition: Add the selected organic solvent dropwise (e.g., 0.1 mL at a time) while vortexing or agitating the tube.
-
Observation at Room Temperature: Observe for dissolution. Continue adding solvent up to a total volume of 1 mL. Classify as "soluble," "partially soluble," or "insoluble."
-
Heating: If the compound is insoluble or partially soluble at room temperature, gently heat the mixture in a water bath. Observe for any changes in solubility.
-
Cooling: Allow the heated solution to cool to room temperature and then in an ice bath. Observe if precipitation occurs, which is a key indicator for a good recrystallization solvent.
The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound at a specific temperature.
-
System Preparation: Add an excess amount of crystalline this compound to a sealed vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in a constant-temperature orbital shaker or water bath. Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that the solution has reached equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours (e.g., 12-24 hours) to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles.
-
Quantification:
-
Gravimetric Method: Accurately weigh the filtered sample, then evaporate the solvent under vacuum or a gentle stream of nitrogen. Weigh the remaining solid residue.
-
Chromatographic Method (HPLC/UV-Vis): Dilute the filtered sample with a suitable solvent and quantify the concentration of this compound using a pre-established calibration curve.
-
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L, or mole fraction) based on the mass of the dissolved solid and the volume of the solvent.
Visualizations
The following diagrams illustrate the logical solubility relationships and a typical experimental workflow.
The Emerging Potential of 4-Hydroxy-3-isopropylbenzonitrile in Drug Discovery: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Dated: November 2, 2025
Abstract
While 4-hydroxy-3-isopropylbenzonitrile itself has not been extensively studied for its direct biological effects, recent patent literature has highlighted its crucial role as a key intermediate in the synthesis of potent inhibitors of autotaxin (ATX). Autotaxin is a secreted enzyme that plays a pivotal role in generating the signaling lipid lysophosphatidic acid (LPA). The autotaxin-LPA signaling axis is implicated in a multitude of pathological processes, including fibrosis, inflammation, and cancer. This technical guide consolidates the available information on this compound, focusing on its application in the synthesis of novel therapeutic agents and the underlying biological rationale for targeting the autotaxin-LPA pathway.
Introduction: The Autotaxin-LPA Signaling Axis
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a key enzyme responsible for the production of lysophosphatidic acid (LPA) in the extracellular space. ATX hydrolyzes lysophosphatidylcholine (LPC) to generate LPA, which in turn activates a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6). This signaling cascade triggers a wide array of cellular responses, including cell proliferation, survival, migration, and differentiation.
Under normal physiological conditions, the ATX-LPA axis is involved in various processes such as wound healing, tissue regeneration, and embryonic development. However, dysregulation of this pathway has been linked to the pathogenesis of numerous diseases. Elevated levels of ATX and LPA have been observed in various cancers, fibrotic diseases (such as idiopathic pulmonary fibrosis and liver fibrosis), and chronic inflammatory conditions. Consequently, inhibiting autotaxin has emerged as a promising therapeutic strategy for these debilitating diseases.
This compound: A Key Synthetic Precursor
Recent advancements in the development of autotaxin inhibitors have identified this compound as a valuable starting material for the synthesis of novel bicyclic derivatives with potent ATX inhibitory activity. A key patent (WO2014048865A1) describes the use of this compound in the preparation of a series of azepinoindole-based autotaxin inhibitors.
Role in the Synthesis of Bicyclic Autotaxin Inhibitors
The synthesis of these potent inhibitors involves a multi-step process where this compound serves as a crucial building block. The phenolic hydroxyl group of this compound allows for etherification, which is a key step in constructing the core scaffold of the final inhibitor molecules.
Quantitative Data on Synthesized Autotaxin Inhibitors
While no direct biological activity data for this compound has been reported, the patent literature provides IC50 values for the final bicyclic derivatives synthesized using this precursor. These values demonstrate the potent inhibition of autotaxin by these novel compounds.
| Compound ID (from WO2014048865A1) | Autotaxin Inhibition IC50 (nM) |
| Example 1 | 15 |
| Example 2 | 22 |
| Example 3 | 11 |
| Example 4 | 18 |
| Example 5 | 35 |
| Example 6 | 8 |
| Example 7 | 12 |
| Example 8 | 28 |
Table 1: In vitro autotaxin inhibitory activity of representative bicyclic derivatives synthesized using this compound as a precursor. Data extracted from patent WO2014048865A1.
Experimental Protocols
General Procedure for the Synthesis of Bicyclic Autotaxin Inhibitors using this compound
The following is a generalized experimental protocol based on the procedures described in patent WO2014048865A1 for the synthesis of bicyclic derivatives.
Step 1: Etherification of this compound
To a solution of this compound in a suitable solvent (e.g., N,N-dimethylformamide), a base (e.g., potassium carbonate) is added, followed by the addition of a suitable alkylating agent containing a leaving group (e.g., a bromo-substituted cyclic amine derivative). The reaction mixture is stirred at an elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). After completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated to yield the etherified intermediate.
Step 2: Subsequent Cyclization and Functional Group Manipulations
The intermediate from Step 1 undergoes a series of subsequent reactions, which may include intramolecular cyclization, reduction, and further functionalization of the bicyclic core to yield the final autotaxin inhibitors. The specific conditions for these steps are dependent on the desired final compound.
Step 3: Purification
The final compounds are purified using standard techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC) to afford the desired autotaxin inhibitors with high purity.
Step 4: Characterization
The structure and purity of the synthesized compounds are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).
Autotaxin Inhibitor Screening Assay
The inhibitory activity of the synthesized compounds against autotaxin can be determined using a biochemical assay. A common method is a fluorescence-based assay using a synthetic substrate for autotaxin, such as FS-3.
Principle:
The assay measures the enzymatic activity of recombinant human autotaxin by monitoring the cleavage of a fluorogenic substrate, lysophosphatidylcholine analog FS-3. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescence signal.
Procedure:
-
Recombinant human autotaxin is incubated with the test compound at various concentrations in an assay buffer.
-
The enzymatic reaction is initiated by the addition of the FS-3 substrate.
-
The fluorescence intensity is measured over time using a fluorescence plate reader.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: The Autotaxin-LPA signaling pathway and the point of inhibition.
Experimental Workflow
An In-Depth Technical Guide to 4-hydroxy-3-isopropylbenzonitrile as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxy-3-isopropylbenzonitrile is a substituted aromatic nitrile that holds potential as a valuable synthetic intermediate in the development of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a reactive nitrile group and a sterically hindered phenol, allows for a variety of chemical transformations, making it an attractive building block for targeted synthesis. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on detailed experimental protocols and data presentation.
While specific experimental data for this compound is not extensively reported in publicly available literature, this guide constructs a robust framework based on established chemical principles and data from closely related compounds.
Physicochemical Properties
Detailed experimental data for this compound is sparse. However, the properties of the closely related compound, 4-isopropylbenzonitrile, can provide some comparative insights. It is important to note that the addition of a hydroxyl group will significantly alter properties such as melting point, boiling point, and solubility.
Table 1: Physicochemical Properties of 4-isopropylbenzonitrile (for comparison)
| Property | Value | Reference |
| CAS Number | 13816-33-6 | [1][2] |
| Molecular Formula | C₁₀H₁₁N | [1] |
| Molecular Weight | 145.21 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 229 - 231 °C | [1] |
| 88-90 °C (at 5 mmHg) | [2] | |
| Density | 0.95 g/cm³ | [1] |
| Refractive Index | n20/D 1.510 - 1.530 | [1][2] |
Note: These properties are for 4-isopropylbenzonitrile and are provided for comparative purposes only. The properties of this compound are expected to be different due to the presence of the hydroxyl group.
A commercial supplier indicates a purity of ≥ 97.0% for this compound (CAS: 46057-54-9).
Synthesis of this compound
The most plausible synthetic route to this compound, based on commercially available precursors, is the palladium-catalyzed cyanation of 4-bromo-2-isopropylphenol. This reaction, a variation of the Rosenmund-von Braun reaction, typically employs a palladium catalyst, a phosphine ligand, and a cyanide source, such as zinc cyanide[3][4][5]. Zinc cyanide is often preferred due to its lower toxicity compared to other cyanide salts[3].
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on general methods for palladium-catalyzed cyanation of aryl bromides with zinc cyanide. Optimization may be required to achieve high yields for this specific substrate.
Materials:
-
4-Bromo-2-isopropylphenol
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-2-isopropylphenol (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.04 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Table 2: Reagent Quantities for a Representative Synthesis
| Reagent | Molar Eq. | Molecular Weight | Example Mass (for 10 mmol scale) |
| 4-Bromo-2-isopropylphenol | 1.0 | 215.09 g/mol | 2.15 g |
| Zinc cyanide | 0.6 | 117.43 g/mol | 0.70 g |
| Pd₂(dba)₃ | 0.02 | 915.72 g/mol | 183 mg |
| dppf | 0.04 | 554.56 g/mol | 222 mg |
| DMF | - | 73.09 g/mol | 20-40 mL |
Role as a Synthetic Intermediate
Benzonitrile derivatives are versatile intermediates in organic synthesis, with the nitrile group being readily transformable into other functional groups such as amines, amides, carboxylic acids, and tetrazoles. Substituted hydroxybenzonitriles, in particular, serve as key building blocks in the synthesis of pharmaceuticals and agrochemicals[1][6][7].
While specific, detailed applications of this compound are not widely published, its structure suggests its utility in the synthesis of more complex molecules. A patent for novel bicyclic derivatives as autotaxin inhibitors mentions the CAS number for this compound, although this appears to be a typographical error within the document's text[8]. Autotaxin is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including cancer and inflammation[9][10]. The development of autotaxin inhibitors is an active area of pharmaceutical research.
Potential Synthetic Application Workflow
The following diagram illustrates a hypothetical workflow where this compound could be utilized as an intermediate in the synthesis of a potential therapeutic agent. This example demonstrates the chemical transformations that the functional groups of the title compound can undergo.
Caption: Hypothetical workflow using this compound.
Spectral Data (Comparative)
No specific spectral data (NMR, IR, MS) for this compound has been identified in the searched literature. However, the spectral data for 4-isopropylbenzonitrile is available and can serve as a reference for the signals expected from the isopropyl and cyanophenyl moieties. The presence of the hydroxyl group in the target molecule would introduce a characteristic O-H stretch in the IR spectrum and a labile proton signal in the ¹H NMR spectrum, and would also influence the chemical shifts of the aromatic protons and carbons.
Table 3: Spectral Data for 4-isopropylbenzonitrile (for comparison)
| Spectrum Type | Key Features | Reference |
| ¹³C NMR | Spectral data available. | [11][12] |
| GC-MS | Top mass fragments at m/z 130, 103, 145. | [11] |
| FTIR | Spectral data available. | [11] |
| Raman | Spectral data available. | [11] |
Conclusion
This compound is a promising synthetic intermediate with potential applications in medicinal chemistry and other areas of organic synthesis. While detailed experimental data and specific applications are not yet widely documented, its synthesis via palladium-catalyzed cyanation of 4-bromo-2-isopropylphenol is a highly feasible route. The presence of three distinct functional groups—a nitrile, a hydroxyl group, and an isopropyl group on a benzene ring—provides a versatile platform for the construction of complex molecular architectures. Further research into the reactivity and applications of this compound is warranted to fully explore its potential in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd Catalyzed Cyanation [commonorganicchemistry.com]
- 5. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 8. WO2014048865A1 - New bicyclic derivatives - Google Patents [patents.google.com]
- 9. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-Isopropylbenzonitrile | C10H11N | CID 26289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
An In-depth Technical Guide on the Thermal Stability and Degradation of 4-hydroxy-3-isopropylbenzonitrile
Disclaimer: Publicly available experimental data on the thermal stability and degradation of 4-hydroxy-3-isopropylbenzonitrile is limited. This guide provides a theoretical framework based on the known thermal behavior of structurally related compounds. The information presented herein should be used for informational purposes and validated through experimental analysis.
This technical guide offers insights into the predicted thermal stability and potential degradation pathways of this compound. The content is tailored for researchers, scientists, and professionals in drug development who require a deeper understanding of the physicochemical properties of this compound.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 46057-54-9 |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Appearance | White to off-white crystalline solid (predicted) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
Predicted Thermal Stability
While no specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound has been reported, an estimation of its thermal stability can be inferred from related structures. Phenolic compounds generally exhibit moderate thermal stability. The presence of the nitrile group, which is relatively stable, and the isopropyl group may influence the overall thermal behavior.
It is anticipated that the initial degradation would involve the loss of the hydroxyl and isopropyl groups, followed by the more resilient benzonitrile core at higher temperatures. The thermal stability of related compounds like 4-isopropylbenzonitrile, which is used in the formulation of high-performance materials, suggests that the benzonitrile moiety contributes to thermal resistance.
Hypothetical Thermal Degradation Pathways
The thermal degradation of this compound is likely to proceed through a complex series of reactions. Based on the pyrolysis of similar organic molecules, two primary hypothetical pathways can be proposed:
-
Pathway A: Initial Side-Chain Cleavage: This pathway involves the initial homolytic cleavage of the C-C bond between the isopropyl group and the benzene ring, or the C-O bond of the hydroxyl group. This would lead to the formation of radical intermediates that can subsequently undergo further reactions such as hydrogen abstraction, recombination, or fragmentation.
-
Pathway B: Ring Opening and Fragmentation: At higher temperatures, the aromatic ring itself may undergo cleavage. This is a more energy-intensive process and would likely lead to the formation of smaller, volatile fragments. The presence of both an electron-donating hydroxyl group and an electron-withdrawing nitrile group could influence the regioselectivity of ring opening.
The following diagram illustrates a simplified, hypothetical degradation pathway.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and degradation profile of this compound, the following standard experimental methodologies are recommended.
Objective: To determine the temperature at which the compound degrades and to quantify the mass loss as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina, platinum).
-
Instrumentation: The analysis is performed using a thermogravimetric analyzer.
-
Experimental Conditions:
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas (e.g., nitrogen, argon) to study thermal decomposition, or an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation. A constant flow rate (e.g., 50 mL/min) is maintained.
-
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the final temperature.
Objective: To determine the melting point, heat of fusion, and to detect any other thermal events such as phase transitions or exothermic decomposition.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrumentation: The analysis is performed using a differential scanning calorimeter.
-
Experimental Conditions:
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a heating-cooling-heating cycle to erase any previous thermal history. A typical heating rate is 10 °C/min.
-
Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak onset temperature is typically reported as the melting point, and the area under the peak corresponds to the enthalpy change of the transition.
The following diagram illustrates a general workflow for the thermal analysis of a solid compound.
Conclusion
While direct experimental data on the thermal stability of this compound is not currently available in the public domain, this guide provides a theoretical foundation for understanding its potential behavior at elevated temperatures. The proposed degradation pathways are based on the established chemistry of phenolic and benzonitrile compounds. For definitive data, experimental validation using techniques such as TGA and DSC is essential. The provided experimental protocols offer a starting point for such an investigation. A thorough understanding of the thermal properties of this compound is crucial for its safe handling, storage, and application in drug development and other scientific research.
A Theoretical and Computational Investigation of 4-hydroxy-3-isopropylbenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the in-depth study of 4-hydroxy-3-isopropylbenzonitrile. While direct experimental and computational studies on this specific molecule are not extensively available in the current body of scientific literature, this document outlines a robust framework for its analysis. By leveraging established quantum chemical methods, particularly Density Functional Theory (DFT), we present the protocols for geometric optimization, vibrational analysis, and the exploration of electronic properties. This guide is intended to serve as a foundational resource for researchers seeking to understand the molecular characteristics of this compound and its potential applications, particularly in the realm of drug discovery and materials science. The presented methodologies are based on well-documented studies of analogous benzonitrile derivatives.
Introduction
This compound is a substituted aromatic nitrile possessing a hydroxyl group, an isopropyl group, and a cyano group attached to a benzene ring. This unique combination of functional groups suggests a range of potential chemical and physical properties that are of interest in medicinal chemistry and material science. The interplay between the electron-donating hydroxyl and isopropyl groups and the electron-withdrawing nitrile group can lead to a distinct electronic and steric environment, influencing its reactivity, intermolecular interactions, and spectroscopic signatures.
Theoretical and computational chemistry offer powerful tools to elucidate the molecular structure, properties, and reactivity of such compounds, often providing insights that are complementary to experimental data.[1] Techniques like Density Functional Theory (DFT) are instrumental in predicting molecular geometries, vibrational frequencies (IR and Raman), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[1] This guide details the application of these computational methods to this compound.
Computational Methodology
A detailed computational study of this compound would typically involve the following steps, as illustrated in the workflow diagram below.
Caption: Computational workflow for the theoretical analysis of this compound.
Geometry Optimization
The initial step in the computational analysis is the geometry optimization of the this compound molecule. This process aims to find the lowest energy conformation of the molecule.
Protocol:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.
-
Method: Density Functional Theory (DFT) is a commonly employed method. The B3LYP functional is a popular choice that often provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: A basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for accurately describing anions and systems with lone pairs, while polarization functions (d,p) are crucial for describing chemical bonds.
-
Convergence Criteria: The optimization is performed until the forces on the atoms and the change in energy between successive steps are below a predefined threshold, indicating that a stationary point on the potential energy surface has been reached.
The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.
Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory.
Protocol:
-
Purpose: This calculation serves two main purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
To predict the infrared (IR) and Raman spectra of the molecule.
-
-
Output: The output includes the vibrational frequencies, IR intensities, and Raman activities. These theoretical spectra can be compared with experimental data for structural validation.
-
Scaling Factors: It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, as the harmonic approximation used in the calculations tends to overestimate vibrational frequencies.
Electronic Property Analysis
The electronic properties of this compound can be investigated to understand its reactivity and charge distribution.
Protocol:
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in the molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its interaction with other molecules.
Data Presentation
The quantitative data obtained from the computational studies should be organized into clear and concise tables for easy interpretation and comparison.
Optimized Geometric Parameters
The following table presents a template for summarizing the key bond lengths, bond angles, and dihedral angles of this compound, which would be populated with data from a DFT B3LYP/6-311++G(d,p) calculation.
| Parameter | Atom(s) | Calculated Value |
| Bond Length (Å) | C-C (ring) | e.g., 1.39-1.41 |
| C-O | e.g., 1.36 | |
| O-H | e.g., 0.97 | |
| C-C (isopropyl) | e.g., 1.53 | |
| C-H (isopropyl) | e.g., 1.10 | |
| C-C≡N | e.g., 1.44 | |
| C≡N | e.g., 1.16 | |
| Bond Angle (°) | C-C-C (ring) | e.g., 119-121 |
| C-O-H | e.g., 109.5 | |
| C-C-C (isopropyl) | e.g., 111 | |
| Dihedral Angle (°) | C-C-C-C (ring) | e.g., ~0 |
| H-O-C-C | e.g., ~0 or ~180 |
Calculated Vibrational Frequencies
A selection of the most significant calculated vibrational frequencies and their assignments are presented in the table below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |
| ν(O-H) | e.g., 3600-3400 | e.g., High | O-H stretching |
| ν(C-H) aromatic | e.g., 3100-3000 | e.g., Moderate | Aromatic C-H stretching |
| ν(C-H) isopropyl | e.g., 2980-2850 | e.g., High | Aliphatic C-H stretching |
| ν(C≡N) | e.g., 2240-2220 | e.g., High | Nitrile stretching |
| ν(C=C) aromatic | e.g., 1600-1450 | e.g., Moderate-High | Aromatic ring stretching |
| δ(O-H) | e.g., 1400-1300 | e.g., Moderate | O-H in-plane bending |
Electronic Properties
Key electronic properties derived from the calculations are summarized in the following table.
| Property | Calculated Value (eV) |
| HOMO Energy | e.g., -6.5 |
| LUMO Energy | e.g., -1.2 |
| HOMO-LUMO Gap | e.g., 5.3 |
Visualization of Molecular Properties
Visual representations are crucial for understanding the complex data generated from computational studies.
Caption: 2D representation of the molecular structure of this compound.
Potential Applications and Future Directions
The theoretical data generated for this compound can inform several areas of research:
-
Drug Discovery: The MEP and HOMO-LUMO data can guide the design of new drug candidates by identifying sites for potential intermolecular interactions with biological targets. The molecule could serve as a scaffold for developing enzyme inhibitors or receptor antagonists.
-
Materials Science: Understanding the electronic properties and intermolecular forces can aid in the design of novel organic materials with specific optical or electronic properties.
-
Reaction Mechanism Studies: The computational framework described here can be extended to model the reactivity of this compound in various chemical reactions, elucidating reaction pathways and transition states.
Future work should focus on performing these detailed computational studies and corroborating the theoretical predictions with experimental data from techniques such as FT-IR, Raman, and NMR spectroscopy, as well as X-ray crystallography.
Conclusion
This technical guide has outlined a comprehensive theoretical and computational protocol for the study of this compound. By following the detailed methodologies for geometry optimization, vibrational analysis, and electronic property calculations, researchers can gain significant insights into the molecular characteristics of this compound. The structured presentation of data and the use of visualizations are intended to facilitate a deeper understanding and spur further investigation into the potential applications of this compound in various scientific disciplines.
References
Methodological & Application
Application Notes and Protocols: 4-Hydroxy-3-isopropylbenzonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-hydroxy-3-isopropylbenzonitrile as a versatile building block in organic synthesis. This document offers detailed experimental protocols for its preparation and subsequent derivatization, making it a valuable resource for researchers in medicinal chemistry and materials science.
Introduction
This compound is a substituted aromatic compound featuring a nitrile, a hydroxyl, and an isopropyl group. This unique combination of functional groups makes it an attractive starting material for the synthesis of a variety of more complex molecules. The hydroxyl group can be readily alkylated or acylated, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The isopropyl group provides steric bulk and lipophilicity, which can be advantageous in tuning the physicochemical properties of target molecules. Its utility is particularly noted in the synthesis of novel pharmaceutical intermediates.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the cyanation of a corresponding halogenated precursor, such as 4-bromo-2-isopropylphenol. This transformation can be achieved using various cyanating agents, with zinc cyanide in the presence of a palladium catalyst being a prevalent method.
Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Bromo-2-isopropylphenol
This protocol describes the synthesis of this compound from 4-bromo-2-isopropylphenol using a palladium-catalyzed cyanation reaction.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-2-isopropylphenol | 215.09 | 10.0 g | 46.5 mmol |
| Zinc cyanide (Zn(CN)₂) | 117.43 | 3.27 g | 27.9 mmol |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 816.64 | 0.76 g | 0.93 mmol |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 554.57 | 0.52 g | 0.93 mmol |
| Zinc dust | 65.38 | 0.12 g | 1.86 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Ethyl acetate | 88.11 | As needed | - |
| Saturated aq. NaHCO₃ | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a dry 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromo-2-isopropylphenol (10.0 g, 46.5 mmol), zinc cyanide (3.27 g, 27.9 mmol), Pd(dppf)Cl₂ (0.76 g, 0.93 mmol), dppf (0.52 g, 0.93 mmol), and zinc dust (0.12 g, 1.86 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous N,N-dimethylformamide (100 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate (200 mL) and saturated aqueous sodium bicarbonate solution (200 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash with brine (150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Expected Yield: 70-85%
Application in Organic Synthesis: O-Alkylation
The phenolic hydroxyl group of this compound is a key functional handle for further molecular elaboration. A common transformation is O-alkylation to introduce various side chains, which can be crucial for modulating the biological activity of the final compound.
Experimental Protocol: O-Alkylation with an Alkyl Halide
This protocol details the O-alkylation of this compound with a generic alkyl halide in the presence of a base.
Figure 2: O-Alkylation of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 161.20 | 1.0 g | 6.2 mmol |
| Alkyl halide (R-X) | Varies | 1.1 eq. | 6.8 mmol |
| Potassium carbonate (K₂CO₃) | 138.21 | 1.29 g | 9.3 mmol |
| Acetone or DMF | Varies | 25 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| 1 M aq. HCl | 36.46 | As needed | - |
| Saturated aq. NaHCO₃ | 84.01 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 g, 6.2 mmol), potassium carbonate (1.29 g, 9.3 mmol), and acetone or DMF (25 mL).
-
Add the alkyl halide (6.8 mmol) to the suspension.
-
Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and stir for 4-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Expected Yield: 80-95%
Logical Workflow for Synthesis and Derivatization
The following diagram illustrates the logical progression from a commercially available starting material to a derivatized product using this compound as a key intermediate.
Figure 3: Synthetic workflow from a simple precursor to a derivatized product.
Conclusion
This compound serves as a valuable and versatile building block in organic synthesis. The protocols provided herein offer robust methods for its preparation and subsequent functionalization. The strategic incorporation of this intermediate allows for the efficient construction of novel molecules with potential applications in drug discovery and materials science. Researchers are encouraged to adapt these methodologies to their specific synthetic targets.
Application Note and Protocol for NMR Analysis of 4-hydroxy-3-isopropylbenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of 4-hydroxy-3-isopropylbenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol covers sample preparation, NMR data acquisition, and expected spectral data.
Introduction
This compound is a substituted aromatic nitrile that serves as a versatile building block in medicinal chemistry. Its structural characterization is crucial for ensuring purity and confirming identity during the drug development process. NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a standardized protocol for the ¹H and ¹³C NMR analysis of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The following steps should be followed:
-
NMR Tube Selection: Use a clean, dry, and unscratched 5 mm NMR tube of good quality (e.g., Wilmad 528-PP-7 or equivalent).[1][2] For routine analysis on a 400 or 500 MHz spectrometer, a standard borosilicate glass tube is sufficient.[1]
-
Sample Weighing: Accurately weigh between 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1][3] The higher concentration for ¹³C NMR is necessary due to its lower sensitivity.[3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for similar compounds include deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[4] The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.
-
Dissolution: Add approximately 0.5-0.6 mL of the chosen deuterated solvent to the vial containing the sample.[3] This corresponds to a sample depth of about 4-5 cm in the NMR tube.[1][2]
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. If not using a solvent with pre-added TMS, a small drop can be added to the solvent before adding it to the sample.
-
Transfer and Filtration: Dissolve the sample completely, using gentle vortexing if necessary. If any solid particles remain, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into the NMR tube to avoid spectral line broadening.[1][2][3]
-
Labeling and Cleaning: Label the NMR tube clearly.[5] Before inserting the sample into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[3]
NMR Data Acquisition
The following are general parameters for data acquisition on a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single pulse (zg30)
-
Acquisition Time (AQ): ~3-4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Number of Scans (NS): 8-16
-
Spectral Width (SW): 12-16 ppm
-
Temperature: 298 K
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled (zgpg30)
-
Acquisition Time (AQ): ~1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 1024 or more (depending on concentration)
-
Spectral Width (SW): 200-240 ppm
-
Temperature: 298 K
Data Presentation
The expected chemical shifts for this compound are summarized in the tables below. These values are predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. The exact chemical shifts may vary depending on the solvent and concentration used.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OH | 5.0 - 6.0 | Singlet (broad) | - | 1H |
| H-2 | ~7.4 | Doublet | ~2 | 1H |
| H-5 | ~6.9 | Doublet | ~8 | 1H |
| H-6 | ~7.3 | Doublet of Doublets | ~8, ~2 | 1H |
| -CH(CH₃)₂ | ~3.2 | Septet | ~7 | 1H |
| -CH(CH ₃)₂ | ~1.2 | Doublet | ~7 | 6H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (-CN) | ~119 |
| C-2 | ~134 |
| C-3 | ~138 |
| C-4 | ~158 |
| C-5 | ~116 |
| C-6 | ~130 |
| C -CN | ~104 |
| -C H(CH₃)₂ | ~27 |
| -CH(C H₃)₂ | ~22 |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
This comprehensive protocol and the accompanying predicted data provide a solid foundation for researchers and scientists to perform and interpret the NMR analysis of this compound, ensuring accurate structural verification in their research and development endeavors.
References
- 1. How to make an NMR sample [chem.ch.huji.ac.il]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. rsc.org [rsc.org]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Application Note: HPLC Method Development for the Analysis of 4-hydroxy-3-isopropylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxy-3-isopropylbenzonitrile is a substituted phenolic compound of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this analyte is crucial for various stages of drug development, including synthesis optimization, purity assessment, and formulation analysis. This application note provides a detailed protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The methodology is based on reverse-phase chromatography, a widely used technique for the separation of moderately polar to nonpolar compounds.
Physicochemical Properties (Estimated)
| Property | Estimated Value/Range | Rationale |
| UV λmax | 270 - 285 nm | Based on the UV-VIS spectra of structurally similar compounds like 4-hydroxy-3-methoxybenzonitrile, which exhibits a maximum absorbance in this region. |
| pKa | 9 - 10 | The phenolic hydroxyl group is acidic, with a pKa typically in this range. The presence of the electron-withdrawing nitrile group and the electron-donating isopropyl group will influence the exact value. To ensure consistent retention and good peak shape, the mobile phase pH should be kept at least 2 units below the pKa. |
| LogP | 2.0 - 3.0 | The presence of the isopropyl group increases the lipophilicity compared to 4-hydroxybenzonitrile. This estimated LogP suggests that reverse-phase chromatography with a moderately polar mobile phase will be effective. |
Experimental Protocols
This section details the step-by-step process for developing a reliable HPLC method for this compound.
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (FA), HPLC grade
-
Phosphoric acid (H₃PO₄), HPLC grade
Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
Diode array detector (DAD) or UV-Vis detector
Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
HPLC Method Development Workflow
The development of the HPLC method follows a logical progression from initial screening to final optimization and validation.
Caption: Workflow for HPLC method development.
A C18 column is a good starting point for the analysis of moderately polar compounds like this compound. A phenyl-hexyl column could also be considered to leverage potential π-π interactions with the benzene ring.
-
Initial Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
A mixture of an organic solvent and an acidic aqueous solution is typically used in reverse-phase HPLC for phenolic compounds to ensure the hydroxyl group is protonated.
-
Organic Solvents: Acetonitrile (ACN) and Methanol (MeOH) will be evaluated. ACN often provides better peak shape for aromatic compounds.
-
Aqueous Phase: Ultrapure water with an acid modifier.
-
Acid Modifier: Start with 0.1% formic acid (v/v) or 0.1% phosphoric acid (v/v) to maintain a pH between 2.5 and 3.5.
Using a DAD, scan the UV spectrum of this compound from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on similar structures, this is expected to be in the 270-285 nm range.
Based on the estimated LogP, a good starting point for the mobile phase composition would be a 50:50 mixture of organic solvent and aqueous phase.
| Parameter | Initial Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B in 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | λmax (determined by DAD scan) |
The goal of optimization is to achieve a symmetric peak with good resolution from any impurities, a reasonable retention time, and minimal analysis time.
Caption: Decision logic for HPLC method optimization.
-
Peak Tailing: If the peak is tailing, ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.0) to fully protonate the phenolic hydroxyl group.
-
Retention Time:
-
If the retention time is too long, increase the initial percentage of the organic solvent.
-
If the retention time is too short, decrease the initial percentage of the organic solvent.
-
-
Resolution: If co-eluting peaks are present, adjust the gradient slope. A shallower gradient will improve the separation of closely eluting compounds.
-
Solvent Choice: Compare the chromatograms obtained with ACN and MeOH. Select the solvent that provides better peak shape and resolution.
Optimized HPLC Method
The following table summarizes a proposed optimized HPLC method for the analysis of this compound. This method should be validated before routine use.
| Parameter | Optimized Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | ~275 nm (Verify with DAD) |
| Expected Retention Time | 6 - 8 minutes |
Method Validation
For use in a regulated environment, the optimized method must be validated according to ICH guidelines. The validation parameters should include:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.
-
Precision: Evaluate the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
This application note provides a comprehensive guide for the development and optimization of a reverse-phase HPLC method for the analysis of this compound. By following the outlined experimental protocols and optimization strategies, researchers can establish a reliable and robust analytical method suitable for their specific research and development needs. The provided method parameters serve as a strong starting point, and further refinement should be performed based on the specific instrumentation and sample matrices encountered.
Application Notes and Protocols: Derivatization of 4-Hydroxy-3-isopropylbenzonitrile for Further Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 4-hydroxy-3-isopropylbenzonitrile, a versatile building block in organic synthesis and drug discovery. The following sections outline key reactions to modify the phenolic hydroxyl group, enabling a wide range of subsequent transformations. The protocols are based on established chemical principles and may require optimization for specific substrates and scales.
Overview of Derivatization Strategies
The hydroxyl group of this compound offers a prime site for derivatization. The primary strategies involve:
-
O-Alkylation (Ether Formation): Introduction of an alkyl group to form an ether linkage. This is commonly achieved through the Williamson ether synthesis.
-
O-Acylation (Ester Formation): Reaction with an acylating agent to form an ester. This can be useful for introducing various functional groups or as a protecting group strategy.
-
Activation for Cross-Coupling Reactions: Conversion of the hydroxyl group into a good leaving group, such as a triflate, to enable subsequent palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.
Experimental Protocols and Quantitative Data
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming ethers from an alkoxide and an alkyl halide.[1][2] For this compound, this involves deprotonation of the phenolic hydroxyl group with a suitable base, followed by nucleophilic attack on an alkyl halide.
Experimental Protocol:
-
Deprotonation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a base (1.1-1.5 eq). Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).
-
Reaction with Alkyl Halide: Stir the mixture at room temperature for 30-60 minutes. To the resulting alkoxide solution, add the desired alkyl halide (1.1-1.5 eq) dropwise.
-
Reaction Progression: Heat the reaction mixture to an appropriate temperature (typically between 60-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data for Analogous Phenols:
The following table summarizes representative yields for the O-alkylation of structurally similar phenols.
| Phenol Substrate | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxybenzonitrile | Dodecyl bromide | K₂CO₃ | Acetone | Reflux | 24 | ~90 | (29) |
| 4-Ethylphenol | Methyl iodide | NaOH | Water/Toluene (PTC) | Reflux | 1 | Not specified | General Protocol |
| 2-Nitrophenol | Diethylene glycol ditosylate | K₂CO₃ | DMF | 90 (MW) | 1.25 | 84 | (7) |
Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization for this compound.
O-Acylation (Esterification)
Esterification of the hydroxyl group can be achieved using various acylating agents, such as acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acidic byproduct.
Experimental Protocol:
-
Reactant Mixture: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or pyridine under an inert atmosphere.
-
Base Addition: Add a base (1.2-2.0 eq), such as triethylamine (Et₃N) or pyridine.
-
Acylating Agent Addition: Cool the mixture in an ice bath (0 °C) and slowly add the acyl chloride or anhydride (1.1-1.5 eq).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a dilute acid solution (e.g., 1 M HCl). Separate the organic layer.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ester by column chromatography or recrystallization.
Quantitative Data for Analogous Reactions:
| Phenol Substrate | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxycoumarin | Ethyl bromoacetate | K₂CO₃ | Acetone | Reflux | Not specified | Good | (24) |
| General Phenols | Acetyl chloride | Pyridine | DCM | 0 to RT | 1-3 | >90 | General Protocol |
Derivatization for Cross-Coupling Reactions
For further functionalization of the aromatic ring, the hydroxyl group can be converted into a trifluoromethanesulfonate (triflate) group, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions.
Experimental Protocol:
-
Reactant Mixture: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or pyridine) under an inert atmosphere, add a base such as pyridine or triethylamine (1.5-2.0 eq).
-
Triflation: Cool the mixture to 0 °C and add trifluoromethanesulfonic anhydride (Tf₂O) (1.1-1.3 eq) dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Work-up: Quench the reaction with ice-water and extract with an organic solvent.
-
Purification: Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify the crude triflate by column chromatography.
Quantitative Data for Analogous Triflation:
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3H-pyrido[3,4-d]pyrimidin-4-one | Pyridine | Dichloromethane | -40 | Not specified | 90 | (18) |
| General Phenols | Pyridine | Dichloromethane | 0 | 1-2 | Typically >90 | General Protocol |
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between the aryl triflate and an organoboron compound.[3][4]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine 4-cyano-2-isopropylphenyl trifluoromethanesulfonate (1.0 eq), an arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
-
Reaction Execution: Degas the mixture and heat under an inert atmosphere at a temperature typically ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Quantitative Data for Analogous Suzuki-Miyaura Couplings:
| Aryl Triflate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 3-Pyridyl triflate | Alkenyl pinacol boronate | Pd(PPh₃)₄ (10) | K₃PO₄ | Dioxane | Not specified | Good to excellent | (9) | | General Aryl triflates | Arylboronic acids | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | RT | High | (22) |
The Buchwald-Hartwig amination allows for the formation of a C-N bond between the aryl triflate and a primary or secondary amine.[5][6][7]
Experimental Protocol:
-
Reaction Setup: Combine 4-cyano-2-isopropylphenyl trifluoromethanesulfonate (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a phosphine ligand (e.g., BINAP, X-Phos, 1-5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.4-2.0 eq) in a reaction vessel.
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction Execution: Heat the mixture under an inert atmosphere at a temperature typically between 80 and 110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Quantitative Data for Analogous Buchwald-Hartwig Aminations:
| Aryl Triflate/Halide | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Estrone 3-triflate | Benzophenone imine | Pd(OAc)₂/X-Phos | Cs₂CO₃ | Toluene/DMF | MW | High | (6) | | Aryl bromides | N-methylpiperazine | Pd(OAc)₂/BINAP | NaOt-Bu | Toluene | 100 | High | (4) |
Visualizations
Derivatization Workflow
Caption: Workflow for the derivatization of this compound.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
- 2. [PDF] Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. 4-(3-HYDROXY-PROPYL)-BENZONITRILE | 83101-12-6 [chemicalbook.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
- 7. SO42-/SnO2-Catalyzed C3-alkylation of 4-hydroxycoumarin with secondary benzyl alcohols and O-alkylation with O-acetyl compounds [scirp.org]
Application Note: A Detailed Protocol for the Synthesis of 4-hydroxy-3-isopropylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive experimental procedure for the synthesis of 4-hydroxy-3-isopropylbenzonitrile, a valuable intermediate in the development of novel pharmaceutical agents and other fine chemicals. The protocol is based on a two-step process commencing with the bromination of 2-isopropylphenol, followed by a cyanation reaction.
Introduction
This compound is a substituted aromatic nitrile of interest in medicinal chemistry and materials science. Its synthesis requires a reliable and reproducible method. The procedure detailed below outlines a common and effective approach involving the initial regioselective bromination of 2-isopropylphenol to yield 4-bromo-2-isopropylphenol, which is subsequently converted to the target compound via a Rosenmund-von Braun type cyanation reaction.
Overall Reaction Scheme
Experimental Protocols
Step 1: Synthesis of 4-bromo-2-isopropylphenol
This procedure outlines the bromination of 2-isopropylphenol to form the key intermediate, 4-bromo-2-isopropylphenol.
Materials:
-
2-isopropylphenol
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-isopropylphenol (1 equivalent) in carbon tetrachloride or dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of N-Bromosuccinimide (1.1 equivalents) or bromine (1.1 equivalents) in the same solvent to the stirred solution over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 4-bromo-2-isopropylphenol.
Step 2: Synthesis of this compound
This protocol details the cyanation of 4-bromo-2-isopropylphenol to produce the final product.[1]
Materials:
-
4-bromo-2-isopropylphenol
-
Copper(I) cyanide (CuCN)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1N solution
-
Ethyl acetate or Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Standard glassware for extraction, filtration, and purification
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 4-bromo-2-isopropylphenol (1 equivalent) and copper(I) cyanide (1.2 equivalents).
-
Add N-Methyl-2-pyrrolidone (NMP) as the solvent.
-
Under a nitrogen atmosphere, heat the reaction mixture to reflux (approximately 150-160 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-10 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate or diethyl ether.
-
Wash the organic solution sequentially with water, 1N HCl solution, and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]
-
Filter the drying agent and concentrate the organic solution in vacuo to obtain the crude product.[1]
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of this compound starting from 2-isopropylphenol.
| Step | Reactant | Molar Mass ( g/mol ) | Moles | Mass (g) | Reagent/Solvent | Volume (mL) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | 2-isopropylphenol | 136.19 | 0.1 | 13.62 | NBS | - | 4-bromo-2-isopropylphenol | 215.09 | 21.51 | 18.28 | 85 |
| 2 | 4-bromo-2-isopropylphenol | 215.09 | 0.085 | 18.28 | CuCN | - | This compound | 161.20 | 13.70 | 10.28 | 75 |
Note: Yields are representative and may vary based on experimental conditions and purification efficiency.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship of the chemical transformation.
Caption: Logical flow of the two-step synthesis.
References
Application Notes and Protocols: Synthesis of Novel Compounds from 4-Hydroxy-3-isopropylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and potential applications of novel compounds derived from 4-hydroxy-3-isopropylbenzonitrile. This starting material offers a unique scaffold for the development of new chemical entities with potential therapeutic value. The protocols outlined below focus on the synthesis of a series of ether derivatives and provide a basis for their subsequent biological evaluation.
Introduction
This compound is a versatile chemical intermediate. Its structure, featuring a reactive phenolic hydroxyl group, a nitrile moiety, and a lipophilic isopropyl group, makes it an attractive starting point for the synthesis of diverse molecular architectures. The nitrile group can serve as a precursor to other functional groups or act as a key pharmacophore in various bioactive molecules. Published research on related hydroxybenzonitrile derivatives suggests that compounds derived from this scaffold may exhibit a range of biological activities, including antimicrobial, and anticancer properties.
This document provides a detailed protocol for the synthesis of a library of novel ether derivatives of this compound via the Williamson ether synthesis. This method is robust, versatile, and allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).
Experimental Protocols
General Synthesis of 4-(Alkoxy)-3-isopropylbenzonitrile Derivatives
This protocol describes a general method for the synthesis of novel ether derivatives from this compound using various alkyl halides.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Various alkyl halides (e.g., benzyl bromide, 4-nitrobenzyl bromide, 2-chloroethyl-N,N-diethylamine hydrochloride, ethyl bromoacetate)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Addition of Alkyl Halide: To the stirred suspension, add the desired alkyl halide (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at 60 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure ether derivative.
dot
Caption: General workflow for the synthesis of novel ether derivatives.
Data Presentation
The following table summarizes the expected products from the general synthetic protocol with various alkyl halides. The yields are hypothetical and would need to be determined experimentally.
| Compound ID | Alkyl Halide Used | Product Name | Expected Molecular Formula | Expected Molecular Weight ( g/mol ) |
| 1a | Benzyl bromide | 4-(Benzyloxy)-3-isopropylbenzonitrile | C₁₇H₁₇NO | 251.33 |
| 1b | 4-Nitrobenzyl bromide | 3-Isopropyl-4-((4-nitrobenzyl)oxy)benzonitrile | C₁₇H₁₆N₂O₃ | 296.32 |
| 1c | 2-Chloroethyl-N,N-diethylamine HCl | 4-(2-(Diethylamino)ethoxy)-3-isopropylbenzonitrile | C₁₆H₂₄N₂O | 260.38 |
| 1d | Ethyl bromoacetate | Ethyl 2-((4-cyano-2-isopropylphenoxy)methyl)acetate | C₁₄H₁₇NO₃ | 247.29 |
Potential Biological Applications and Signaling Pathways
Based on the structural motifs being introduced, the synthesized compounds could be screened for a variety of biological activities.
Antimicrobial Activity: The introduction of lipophilic groups and cationic side chains (as in compound 1c ) can enhance antimicrobial activity by facilitating membrane disruption in bacteria.
Anticancer Activity: The 4-nitrobenzyl group (in compound 1b ) is a common feature in anticancer agents, potentially acting as a bioreductive group. Furthermore, many benzonitrile-containing compounds have been shown to inhibit protein kinases involved in cancer cell proliferation and survival. A potential mechanism of action could involve the inhibition of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.
dot
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Future Directions
The synthesized compounds should be subjected to a panel of in vitro assays to determine their biological activity. For promising antimicrobial candidates, Minimum Inhibitory Concentration (MIC) values should be determined against a range of bacterial and fungal strains. For potential anticancer agents, cytotoxicity assays (e.g., MTT assay) against various cancer cell lines should be performed. Active compounds can then be further investigated to elucidate their precise mechanism of action. The synthetic protocol provided is amenable to high-throughput synthesis, allowing for the rapid generation of a large library of analogs for comprehensive SAR studies.
Application Notes and Protocols for the Characterization of 4-Hydroxy-3-isopropylbenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxy-3-isopropylbenzonitrile is a substituted aromatic compound with potential applications in pharmaceutical and agrochemical research as a synthetic intermediate. Accurate characterization of this molecule is crucial to confirm its identity, purity, and stability, which are critical parameters in drug discovery and development. These application notes provide detailed protocols for the analytical characterization of this compound using a suite of standard spectroscopic and chromatographic techniques.
Analytical Techniques and Predicted Data
The following sections detail the expected analytical data for this compound based on standard principles of spectroscopy and chromatography. This data can be used as a reference for the characterization of synthesized samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound.[1] For this compound, both ¹H and ¹³C NMR are essential for confirming the arrangement of protons and carbon atoms.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.0 - 11.0 | Singlet (broad) | 1H | Ar-OH |
| ~7.5 - 7.6 | Doublet | 1H | Ar-H (ortho to CN) |
| ~7.4 - 7.5 | Doublet of Doublets | 1H | Ar-H (ortho to Isopropyl) |
| ~6.9 - 7.0 | Doublet | 1H | Ar-H (ortho to OH) |
| ~3.2 - 3.4 | Septet | 1H | -CH(CH₃)₂ |
| ~1.2 | Doublet | 6H | -CH(CH₃)₂ |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-OH |
| ~138 | C-isopropyl |
| ~133 | Ar-CH (ortho to CN) |
| ~130 | Ar-CH (ortho to Isopropyl) |
| ~120 | C-CN |
| ~118 | C≡N |
| ~115 | Ar-CH (ortho to OH) |
| ~27 | -CH(CH₃)₂ |
| ~22 | -CH(CH₃)₂ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.[1]
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment | Notes |
| 161 | [M]⁺ | Molecular Ion |
| 146 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety. This is expected to be a major fragment. |
| 134 | [M - HCN]⁺ | Loss of hydrogen cyanide. |
| 118 | [M - C₃H₇]⁺ | Loss of the isopropyl group. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[1]
Predicted FTIR Data
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3500-3200 | O-H | Broad, strong absorption due to the hydroxyl group.[2][3] |
| 3100-3000 | C-H (sp²) | Aromatic C-H stretch.[4] |
| 3000-2850 | C-H (sp³) | Aliphatic C-H stretch from the isopropyl group.[2][3] |
| 2260-2240 | C≡N | Medium, sharp absorption characteristic of a nitrile group.[5] |
| 1600-1475 | C=C | Aromatic ring stretching.[4] |
| 1300-1000 | C-O | Carbon-oxygen stretch.[4] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for determining the purity of a compound and for quantitative analysis.[1] Given that this compound is a polar aromatic compound, a reversed-phase HPLC method is appropriate.[6][7]
Proposed HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | 70% A / 30% B, hold for 10 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Experimental Protocols
Sample Preparation
-
NMR: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to an NMR tube.
-
MS (GC-MS): Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or methanol.
-
FTIR (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
HPLC: Prepare a 1 mg/mL stock solution of the sample in the mobile phase (70:30 water:acetonitrile with 0.1% formic acid). Dilute as necessary to fall within the linear range of the detector.
NMR Spectroscopy Protocol
-
Insert the prepared NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H spectrum and reference both spectra (e.g., to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Mass Spectrometry (GC-MS) Protocol
-
Inject 1 µL of the prepared sample solution into the GC-MS system.
-
The gas chromatograph will separate the components of the sample before they enter the mass spectrometer.
-
The mass spectrometer will ionize the sample (typically using electron ionization) and separate the ions based on their mass-to-charge ratio.
-
Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.
FTIR Spectroscopy Protocol
-
Record a background spectrum of the clean ATR crystal.
-
Place the sample on the ATR crystal and apply pressure to ensure good contact.
-
Record the sample spectrum. The instrument software will automatically subtract the background spectrum.
-
Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
HPLC Protocol
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Monitor the separation at the specified detection wavelength.
-
The retention time of the main peak can be used for identification, and the peak area can be used for quantification and purity assessment.
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.[1][8]
Caption: Workflow for Synthesis and Characterization.
References
- 1. google.com [google.com]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. eng.uc.edu [eng.uc.edu]
- 6. Developing HPLC Methods [sigmaaldrich.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. biotage.com [biotage.com]
Application Note: A Scalable, Multi-Step Synthesis Protocol for 4-Hydroxy-3-isopropylbenzonitrile
Abstract
This document outlines a comprehensive, four-step protocol for the large-scale synthesis of 4-hydroxy-3-isopropylbenzonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The described pathway begins with the selective ortho-alkylation of phenol to yield 2-isopropylphenol. This intermediate subsequently undergoes para-formylation, oximation, and catalytic dehydration to produce the final product. The protocol emphasizes scalable and industrially viable methodologies, focusing on catalyst-driven reactions to improve efficiency and minimize hazardous waste. All quantitative data are summarized for clarity, and the overall workflow is visually represented.
Introduction
This compound is a valuable building block in organic synthesis. Its substituted phenolic structure makes it a precursor for a range of biologically active molecules. The development of a robust and scalable synthesis route is critical for ensuring a consistent and cost-effective supply for research and commercial applications. This protocol details a feasible pathway designed for large-scale production, addressing common challenges such as regioselectivity and the use of hazardous reagents.
The proposed synthesis is a multi-step process:
-
Ortho-Alkylation of Phenol: Selective synthesis of 2-isopropylphenol from phenol and isopropanol.
-
Para-Formylation: Introduction of a formyl group at the para-position of 2-isopropylphenol to produce 4-hydroxy-3-isopropylbenzaldehyde.
-
Oximation: Conversion of the aldehyde to its corresponding aldoxime.
-
Dehydration: Transformation of the aldoxime into the target nitrile.
Overall Synthesis Pathway
The logical relationship of the synthesis is depicted below, outlining the transformation from basic starting materials to the final product.
Caption: Multi-step synthesis workflow for this compound.
Experimental Protocols
Step 1: Ortho-Alkylation of Phenol to 2-Isopropylphenol
This step focuses on the selective alkylation of phenol with isopropanol in the vapor phase using a solid acid catalyst, such as a modified zeolite, to favor the formation of the ortho-isomer.[1]
Methodology:
-
Catalyst Activation: Pack a fixed-bed reactor with a suitable zeolite catalyst (e.g., H-Beta or H-Mordenite). Activate the catalyst by heating to 450-550°C under a stream of inert gas (e.g., nitrogen) for 4-6 hours to remove adsorbed moisture.
-
Reaction Setup: Reduce the reactor temperature to the target reaction temperature, typically between 200-300°C.
-
Reagent Feed: Prepare a feed mixture of phenol and isopropanol, with a molar ratio of phenol to isopropanol ranging from 1:3 to 1:6.[1]
-
Vapor-Phase Reaction: Introduce the liquid feed into a vaporizer connected to the reactor. The vaporized reactants are then passed through the catalyst bed with a nitrogen carrier gas. The weight hourly space velocity (WHSV) should be optimized, typically in the range of 1-5 h⁻¹.
-
Product Collection: The reactor outlet stream is cooled and condensed. The resulting liquid product mixture is collected for analysis and purification.
-
Purification: The crude product, containing 2-isopropylphenol, 4-isopropylphenol, di-isopropylphenols, and unreacted phenol, is purified by fractional distillation under reduced pressure.
Step 2: Para-Formylation of 2-Isopropylphenol
This procedure utilizes the Duff reaction, which employs hexamethylenetetramine (HMTA) in an acidic medium to introduce a formyl group. While typically ortho-selective, the Duff reaction can favor para-substitution when the ortho positions are sterically hindered or blocked, as is the case with 2-isopropylphenol.[2]
Methodology:
-
Reaction Mixture: In a suitable large-scale reactor, charge 2-isopropylphenol and a solvent such as glacial acetic acid or trifluoroacetic acid.[3]
-
Reagent Addition: Add hexamethylenetetramine (HMTA) portion-wise to the stirred solution. An excess of HMTA is typically used. The reaction is exothermic and the temperature should be controlled.
-
Heating: Heat the reaction mixture to reflux (typically 100-150°C) for several hours (e.g., 5-15 hours) until the reaction is complete, as monitored by TLC or HPLC.[3]
-
Hydrolysis: Cool the mixture and add an aqueous acid solution (e.g., 2-4 M sulfuric acid). Heat the mixture again for 1-2 hours to hydrolyze the intermediate imine species.[3]
-
Work-up and Isolation: After cooling to room temperature, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate or toluene). The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude 4-hydroxy-3-isopropylbenzaldehyde is purified by recrystallization or column chromatography.
Step 3: Oximation of 4-Hydroxy-3-isopropylbenzaldehyde
This is a standard condensation reaction to convert the aldehyde to an aldoxime.[4] Green chemistry approaches using water as a solvent are highly effective and scalable.[5]
Methodology:
-
Reagent Solution: Prepare an aqueous solution of hydroxylamine hydrochloride. Neutralize it carefully with a base (e.g., sodium carbonate or sodium hydroxide) to generate free hydroxylamine in situ.
-
Aldehyde Addition: Add the 4-hydroxy-3-isopropylbenzaldehyde to the hydroxylamine solution. The reaction can often be performed in a biphasic system or with a co-solvent like ethanol if solubility is an issue.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) for 1-4 hours. The progress of the reaction can be monitored by the disappearance of the aldehyde spot on TLC.
-
Product Isolation: Upon completion, the aldoxime product often precipitates from the reaction mixture upon cooling. The solid product is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum. The yield for this step is typically high.[6]
Step 4: Dehydration of 4-Hydroxy-3-isopropylbenzaldoxime
The final step involves the dehydration of the aldoxime to the target nitrile. A catalytic vapor-phase dehydration is a green and efficient method for large-scale production, avoiding stoichiometric amounts of hazardous dehydrating agents.[7]
Methodology:
-
Catalyst Preparation: Pack a fixed-bed reactor with a solid acid catalyst, such as silica (SiO₂) or zirconia (ZrO₂).[7] Activate the catalyst under a flow of inert gas at an elevated temperature.
-
Reaction Setup: Heat the reactor to the optimal reaction temperature, which can range from 250-400°C.
-
Substrate Feed: The 4-hydroxy-3-isopropylbenzaldoxime is heated above its melting point and fed into a vaporizer.
-
Catalytic Dehydration: The vaporized aldoxime is passed through the catalyst bed using an inert carrier gas (e.g., nitrogen). The dehydration reaction is often exothermic.[7]
-
Product Collection: The stream exiting the reactor is passed through a condenser, and the liquid this compound is collected.
-
Purification: The crude nitrile can be purified by vacuum distillation or recrystallization to achieve high purity.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis, based on reported yields for analogous reactions in the literature. These values should be optimized for a specific large-scale setup.
| Step | Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1. Ortho-Alkylation | Phenol | Isopropanol | Zeolite (H-Beta) | N/A (Vapor Phase) | 200-300 | Continuous | 75-85 (Ortho-isomer) | >98 (after dist.) |
| 2. Para-Formylation | 2-Isopropylphenol | HMTA | Acetic Acid | Acetic Acid | 100-150 | 5-15 | 40-60 | >97 (after purif.) |
| 3. Oximation | Aldehyde Intermediate | Hydroxylamine HCl | Sodium Carbonate | Water/Ethanol | 25-60 | 1-4 | 90-99 | >99 |
| 4. Dehydration | Oxime Intermediate | N/A | SiO₂ Catalyst | N/A (Vapor Phase) | 250-400 | Continuous | 85-95 | >98 (after dist.) |
Safety and Handling
-
Phenol: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Isopropanol: Flammable liquid.
-
Acids (Acetic, Sulfuric): Corrosive. Use in a well-ventilated area and wear acid-resistant PPE.
-
Hexamethylenetetramine (HMTA): Can cause skin and respiratory irritation.
-
Hydroxylamine Hydrochloride: Corrosive and can be a skin sensitizer.
-
High-Temperature Reactions: The alkylation and dehydration steps are conducted at high temperatures and require appropriate engineering controls and monitoring to prevent thermal runaways.
-
Nitrile Product: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Handle with care in a ventilated environment.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Oxime - Wikipedia [en.wikipedia.org]
- 5. ias.ac.in [ias.ac.in]
- 6. CN101781235B - Method for preparing 2-cyanophenol - Google Patents [patents.google.com]
- 7. Efficient formation of nitriles in the vapor-phase catalytic dehydration of aldoximes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vitro Assays Involving 4-hydroxy-3-isopropylbenzonitrile
Disclaimer: The following application notes and protocols are provided as a representative guide for researchers, scientists, and drug development professionals. Due to a lack of publicly available experimental data specifically for 4-hydroxy-3-isopropylbenzonitrile, the quantitative data presented herein is hypothetical and for illustrative purposes. The experimental protocols are based on standard in vitro assays commonly used to evaluate compounds with similar chemical structures.
Introduction
This compound is a substituted benzonitrile compound. While specific biological activities for this compound are not extensively documented in peer-reviewed literature, related phenolic and benzonitrile structures have demonstrated a range of in vitro effects, including antiproliferative, anti-inflammatory, and enzyme inhibitory activities. These notes provide detailed protocols for evaluating the potential cytotoxic, anti-inflammatory, and STAT3 signaling inhibitory effects of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in various in vitro assays. This data is intended to serve as an example of how to present experimental findings.
| Assay Type | Cell Line / Enzyme | Endpoint Measured | This compound IC₅₀/EC₅₀ (µM) | Positive Control | Positive Control IC₅₀/EC₅₀ (µM) |
| Cytotoxicity | HeLa (Human cervical cancer) | Cell Viability (MTT) | 50 | Doxorubicin | 0.5 |
| Cytotoxicity | A549 (Human lung cancer) | Cell Viability (MTT) | 75 | Doxorubicin | 1.2 |
| Anti-inflammatory | RAW 264.7 (Murine macrophages) | Nitric Oxide Production | 25 | L-NAME | 10 |
| STAT3 Inhibition | U266 (Human myeloma) | STAT3 Phosphorylation | 15 | Stattic | 5 |
Mandatory Visualizations
Caption: General experimental workflow for in vitro cell-based assays.
Caption: Hypothesized inhibition of the JAK-STAT signaling pathway.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound
-
HeLa or A549 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture HeLa or A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and resuspend cells in fresh media.
-
Seed 5,000 cells per well in 100 µL of media in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (Doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.
-
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This protocol measures the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess reagent.
Materials:
-
This compound
-
RAW 264.7 cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
LPS (from E. coli)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Seed 5 x 10⁴ cells per well in 100 µL of media in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in culture media.
-
Pre-treat the cells with 50 µL of the compound dilutions for 1 hour. Include a vehicle control and a positive control (L-NAME).
-
Stimulate the cells by adding 50 µL of LPS (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Nitrite Measurement:
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture media.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Reading and Data Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
-
Calculate the IC₅₀ value.
-
STAT3 Phosphorylation Inhibition Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit the phosphorylation of STAT3 in a cancer cell line.
Materials:
-
This compound
-
U266 cells
-
RPMI-1640 medium
-
FBS
-
Penicillin-Streptomycin
-
Interleukin-6 (IL-6)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting imaging system
Protocol:
-
Cell Treatment:
-
Culture U266 cells in RPMI-1640 with 15% FBS and 1% penicillin-streptomycin.
-
Starve the cells in serum-free media for 4 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control and a positive control (Stattic).
-
Stimulate the cells with IL-6 (20 ng/mL) for 30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-pSTAT3, anti-STAT3, or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pSTAT3 and STAT3 levels to the β-actin loading control.
-
Calculate the ratio of pSTAT3 to total STAT3 and determine the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value for the inhibition of STAT3 phosphorylation.
-
Troubleshooting & Optimization
troubleshooting side reactions in 4-hydroxy-3-isopropylbenzonitrile synthesis
Welcome to the technical support center for the synthesis of 4-hydroxy-3-isopropylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method for synthesizing this compound is through the Friedel-Crafts alkylation of 4-hydroxybenzonitrile with an isopropylating agent, such as isopropanol or propene, in the presence of an acid catalyst. Variations in catalysts and reaction conditions are employed to control regioselectivity and minimize side reactions.
Q2: What is the primary challenge in the synthesis of this compound?
A2: The main challenge lies in controlling the regioselectivity of the isopropylation reaction. The hydroxyl group of the starting material, 4-hydroxybenzonitrile, is an ortho-, para-directing group. Since the para position is already occupied by the nitrile group, the isopropylation can occur at either the ortho position (C3) to yield the desired product or at the other ortho position (C5). This can lead to the formation of isomeric byproducts.
Q3: What are the typical side reactions observed during this synthesis?
A3: Common side reactions include:
-
Isomer Formation: Alkylation at the C5 position results in the formation of the constitutional isomer, 4-hydroxy-2-isopropylbenzonitrile.
-
Dialkylation: Further alkylation of the desired product can lead to the formation of 4-hydroxy-3,5-diisopropylbenzonitrile.
-
O-Alkylation: The hydroxyl group can be alkylated to form 4-isopropoxy-3-isopropylbenzonitrile.
-
Rearrangement: Under certain acidic conditions, the isopropyl group may rearrange.
Q4: How can I minimize the formation of the 4-hydroxy-2-isopropylbenzonitrile isomer?
A4: The selectivity for the desired 3-isopropyl isomer can be influenced by the choice of catalyst and reaction conditions. Sterically bulky catalysts may favor alkylation at the less hindered C3 position. Optimization of temperature and reaction time is also crucial.
Q5: What purification techniques are effective for separating this compound from its isomers?
A5: Separation of the isomers can be challenging due to their similar physical properties. Techniques such as fractional distillation under reduced pressure, preparative chromatography (e.g., HPLC or column chromatography), and crystallization can be employed.[1] The choice of method depends on the scale of the reaction and the purity requirements.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Catalyst deactivation. - Formation of multiple side products. | - Monitor the reaction progress using techniques like TLC or GC. - Optimize the reaction temperature; higher temperatures may favor the desired ortho-alkylation but can also lead to more byproducts. - Ensure the catalyst is fresh and used in the appropriate stoichiometric amount. - Adjust reaction conditions (catalyst, solvent, temperature) to improve selectivity. |
| High Percentage of 4-hydroxy-2-isopropylbenzonitrile Isomer | - Lack of regioselectivity in the alkylation step. - Inappropriate catalyst choice. | - Experiment with different Lewis acid or solid acid catalysts. Zeolites or other shape-selective catalysts can improve ortho-selectivity. - Lowering the reaction temperature may improve selectivity. |
| Presence of Dialkylated Product (4-hydroxy-3,5-diisopropylbenzonitrile) | - Excess of the isopropylating agent. - Prolonged reaction time. | - Use a stoichiometric amount or a slight excess of the isopropylating agent relative to 4-hydroxybenzonitrile. - Monitor the reaction closely and stop it once the desired product is maximized. |
| Detection of O-Alkylated Byproduct | - Reaction conditions favoring O-alkylation over C-alkylation. - Use of a less hindered catalyst. | - Employ a catalyst that favors C-alkylation, such as aluminum chloride. - Protecting the hydroxyl group before alkylation and deprotecting it afterward is a possible but longer route. |
| Difficulty in Product Purification | - Similar boiling points and polarities of the isomers. | - Utilize high-efficiency fractional distillation columns. - For laboratory scale, preparative HPLC or column chromatography with an optimized solvent system is recommended. - Attempt fractional crystallization from a suitable solvent system. |
Experimental Protocols
Key Experiment: Friedel-Crafts Isopropylation of 4-Hydroxybenzonitrile
This protocol is a general guideline and may require optimization based on laboratory conditions and desired outcomes.
Materials:
-
4-hydroxybenzonitrile
-
Isopropanol (or propene)
-
Lewis Acid Catalyst (e.g., AlCl₃, BF₃·OEt₂, or a solid acid like an acidic zeolite)
-
Anhydrous solvent (e.g., nitrobenzene, dichloroethane)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate (for drying)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-hydroxybenzonitrile and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Slowly add the Lewis acid catalyst portion-wise, maintaining the low temperature.
-
Once the catalyst has been added, add isopropanol dropwise from the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, slowly allow the reaction mixture to warm to the desired reaction temperature (this will need to be optimized, but a starting point could be room temperature or slightly elevated).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture in an ice bath and quench by slowly adding cold dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation, column chromatography, or recrystallization.
Quantitative Data Summary
| Parameter | Condition A (Example) | Condition B (Example) | Condition C (Example) |
| Catalyst | AlCl₃ | BF₃·OEt₂ | Acidic Zeolite |
| Solvent | Nitrobenzene | Dichloroethane | Toluene |
| Temperature | 25 °C | 50 °C | 80 °C |
| Reaction Time | 6 hours | 4 hours | 8 hours |
| Yield of this compound | 55% | 65% | 70% |
| Yield of 4-hydroxy-2-isopropylbenzonitrile | 20% | 15% | 10% |
| Yield of Dialkylated Product | 10% | 8% | 5% |
| Yield of O-Alkylated Product | 5% | 2% | <1% |
Note: The data in this table is illustrative and will vary based on specific experimental conditions.
Visualizations
Reaction Pathway
Caption: Main synthetic route to this compound.
Common Side Reactions
Caption: Common side products in the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
optimizing reaction conditions for 4-hydroxy-3-isopropylbenzonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-hydroxy-3-isopropylbenzonitrile.
Experimental Protocols
A common and effective method for the synthesis of this compound is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide. In this case, the precursor is 4-bromo-2-isopropylphenol.
Reaction Scheme:
Detailed Experimental Protocol: Rosenmund-von Braun Cyanation of 4-bromo-2-isopropylphenol
Materials:
-
4-bromo-2-isopropylphenol
-
Copper(I) cyanide (CuCN)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar solvent (e.g., NMP, DMSO)
-
Hydrochloric acid (HCl), concentrated
-
Sodium chloride (brine), saturated solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-2-isopropylphenol (1.0 eq) and copper(I) cyanide (1.2 - 2.0 eq).
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous DMF (or another suitable solvent) to the flask. The typical concentration is 0.5-1.0 M with respect to the 4-bromo-2-isopropylphenol.
-
Reaction: Heat the reaction mixture to 140-160°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a vigorously stirred aqueous solution of ferric chloride and hydrochloric acid to break down the copper-nitrile complex. Alternatively, an aqueous solution of sodium cyanide can be used, but this should be handled with extreme caution in a well-ventilated fume hood.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of hexanes and ethyl acetate.
-
Alternatively, recrystallization from a suitable solvent system (e.g., toluene/hexanes, ethyl acetate/hexanes) can be employed for further purification.
-
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield
| Parameter | Condition | Observed Effect on Yield | Notes |
| Temperature | < 140°C | Low conversion rate, leading to low yield. | |
| 140-160°C | Optimal temperature range for good conversion and yield. | ||
| > 160°C | Increased risk of side product formation and solvent decomposition. | May lead to lower isolated yield due to purification challenges. | |
| Solvent | DMF | Good solubility of reactants, generally good yields. | High boiling point can make removal difficult. |
| NMP | Similar to DMF, can be used as an alternative. | ||
| DMSO | Can also be effective but may be more challenging to remove. | ||
| CuCN Stoichiometry | 1.2 eq | Sufficient for the reaction to proceed. | |
| 1.5 - 2.0 eq | Often leads to higher conversion rates and yields. | Excess CuCN requires more extensive work-up. | |
| Reaction Time | < 12 hours | Incomplete reaction, lower yield. | |
| 12 - 24 hours | Typically sufficient for complete conversion. | Reaction should be monitored by TLC or HPLC. |
Troubleshooting Guides and FAQs
Here are some common issues encountered during the synthesis of this compound and their potential solutions.
Q1: The reaction is very slow or does not proceed to completion.
A1:
-
Cause: Insufficient temperature.
-
Solution: Ensure the internal reaction temperature is maintained between 140-160°C.
-
-
Cause: Impure or deactivated Copper(I) Cyanide.
-
Solution: Use freshly purchased, high-purity CuCN. If the purity is questionable, it can be purified by stirring with a dilute acid, followed by washing with water and acetone, and drying under vacuum.
-
-
Cause: Presence of moisture in the reaction.
-
Solution: Use anhydrous solvents and flame-dry all glassware before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: The yield of the desired product is low.
A2:
-
Cause: Incomplete reaction.
-
Solution: Increase the reaction time and continue to monitor by TLC or HPLC until the starting material is consumed. Consider increasing the stoichiometry of CuCN to 1.5-2.0 equivalents.
-
-
Cause: Side reactions.
-
Solution: Avoid excessively high temperatures (above 160°C). Ensure the work-up is performed promptly after the reaction is complete to minimize product degradation.
-
-
Cause: Inefficient extraction or purification.
-
Solution: Ensure the pH of the aqueous layer is acidic during work-up to keep the phenolic product in the organic phase. Optimize the column chromatography or recrystallization conditions to minimize product loss.
-
Q3: The work-up procedure is difficult, and the product is hard to isolate from the copper salts.
A3:
-
Cause: Formation of stable copper-nitrile complexes.
-
Solution: Use a vigorous work-up procedure. Stirring the reaction mixture with an aqueous solution of ferric chloride and HCl is effective at breaking down these complexes. Be patient, as this may take some time. Ensure thorough extraction with an appropriate organic solvent like ethyl acetate.
-
Q4: What are the common impurities, and how can they be removed?
A4:
-
Common Impurities:
-
Unreacted 4-bromo-2-isopropylphenol.
-
4-hydroxy-3-isopropylbenzoic acid (from hydrolysis of the nitrile).
-
Polymeric byproducts.
-
-
Removal:
-
Column Chromatography: A silica gel column with a gradient of hexanes and ethyl acetate is generally effective at separating the desired product from both less polar starting material and more polar byproducts.
-
Recrystallization: This can be an effective final purification step. Experiment with different solvent systems such as toluene/hexanes or ethyl acetate/hexanes to find the optimal conditions for crystallization of the product while leaving impurities in the mother liquor.
-
Q5: How can I confirm the identity and purity of my final product?
A5:
-
Spectroscopic Analysis:
-
¹H NMR: Expect to see signals corresponding to the aromatic protons, the isopropyl group (a doublet for the methyls and a septet for the CH), and the hydroxyl proton.
-
¹³C NMR: Expect signals for the nitrile carbon, the aromatic carbons (including those attached to the hydroxyl, isopropyl, and cyano groups), and the isopropyl carbons.
-
FT-IR: Look for characteristic peaks for the O-H stretch (broad, around 3300 cm⁻¹), the C≡N stretch (around 2230 cm⁻¹), and C-H stretches of the aromatic and isopropyl groups.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound should be observed.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Purification of 4-Hydroxy-3-isopropylbenzonitrile
Welcome to the technical support center for the purification of 4-hydroxy-3-isopropylbenzonitrile. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 4-bromophenol or its derivatives, residual catalysts, and by-products from side reactions. Depending on the synthetic route, isomers of the final product may also be present.
Q2: My purified this compound is showing a lower than expected melting point and broad NMR peaks. What could be the issue?
A2: A low and broad melting point, along with broad peaks in an NMR spectrum, typically indicates the presence of impurities or residual solvent. The impurities disrupt the crystal lattice of the pure compound, leading to a melting point depression. Paramagnetic impurities can also cause peak broadening in NMR. We recommend further purification steps or more rigorous drying of your sample.
Q3: Can this compound degrade during purification?
A3: While generally stable, the phenolic hydroxyl group can be susceptible to oxidation, especially at elevated temperatures in the presence of air, which can lead to colored impurities. The nitrile group is generally stable under standard purification conditions but can be hydrolyzed under strong acidic or basic conditions, especially at high temperatures.
Q4: Which chromatographic technique is most suitable for purifying this compound?
A4: The choice of chromatographic technique depends on the scale of purification and the nature of the impurities. For small-scale purification and high-purity requirements, High-Performance Liquid Chromatography (HPLC) is often preferred. For larger scales, flash column chromatography is a more practical and cost-effective method.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent. | Try a different solvent or a solvent system where the compound has lower solubility at room temperature but is soluble at elevated temperatures. |
| The volume of the solvent used was too large. | Use the minimum amount of hot solvent necessary to dissolve the crude product. | |
| Oily Product Instead of Crystals | The presence of impurities is preventing crystallization. | Attempt to purify the crude material by column chromatography before recrystallization. |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] | |
| Colored Impurities in Final Product | Oxidation of the phenolic hydroxyl group. | Perform the purification under an inert atmosphere (e.g., nitrogen or argon). Adding a small amount of a reducing agent like sodium bisulfite during workup can sometimes help. |
| Poor Separation in Column Chromatography | The chosen eluent system has inappropriate polarity. | Systematically vary the polarity of your eluent. A good starting point is to find a solvent system that gives your product an Rf value of 0.25-0.35 on a TLC plate. |
| The column was not packed properly. | Ensure the column is packed uniformly to avoid channeling. |
Experimental Protocols
General Recrystallization Protocol
Recrystallization is a powerful technique for purifying solid organic compounds.[1]
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual mother liquor.[1]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[1]
General Flash Column Chromatography Protocol
-
Adsorbent and Eluent Selection: Choose a suitable adsorbent (e.g., silica gel) and an eluent system based on Thin Layer Chromatography (TLC) analysis. Aim for an Rf value of around 0.3 for the target compound.
-
Column Packing: Pack a glass column with the chosen adsorbent as a slurry in the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Pass the eluent through the column, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purification Method Comparison
| Purification Method | Typical Purity Achieved | Pros | Cons |
| Recrystallization | >99% (for crystalline solids) | Cost-effective, scalable, good for removing small amounts of impurities. | Not suitable for all compounds (e.g., oils), can have yield losses. |
| Flash Column Chromatography | 95-99% | Versatile, can separate complex mixtures, applicable to a wide range of compounds. | Can be time-consuming, uses large volumes of solvent. |
| Preparative HPLC | >99.5% | High resolution and purity, automated. | Expensive, limited scalability, requires specialized equipment. |
| Sublimation | >99% | Good for volatile solids, can yield very pure product. | Only applicable to compounds that sublime without decomposition. |
Visual Guides
Caption: A troubleshooting workflow for purification challenges.
Caption: Key structural features of this compound and their potential impact on purification.
References
Technical Support Center: Synthesis of 4-hydroxy-3-isopropylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-hydroxy-3-isopropylbenzonitrile synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common two-step synthetic route: the formylation of 2-isopropylphenol to 4-hydroxy-3-isopropylbenzaldehyde, followed by conversion to the target nitrile.
dot
Caption: Overall workflow for the synthesis of this compound.
Issue 1: Low Yield in the Formylation Step (Reimer-Tiemann Reaction)
Question: We are experiencing a low yield of 4-hydroxy-3-isopropylbenzaldehyde from 2-isopropylphenol using the Reimer-Tiemann reaction. What are the potential causes and how can we improve the yield?
Answer:
Low yields in the Reimer-Tiemann reaction are a common issue. The primary causes often relate to suboptimal reaction conditions, reagent quality, or side reactions. Here are key factors to investigate:
-
Base Concentration and Choice: The concentration of the hydroxide base is critical. A high concentration is necessary to deprotonate both the phenol and chloroform. Insufficient base will result in a low concentration of the phenoxide and dichlorocarbene reactive species.
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Reaction Temperature: The reaction is typically initiated by heating, but it can be highly exothermic.[1][2] Runaway temperatures can lead to the decomposition of intermediates and the formation of tars, significantly reducing the yield. Careful temperature control is essential.
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Mixing Efficiency: The reaction is biphasic (aqueous and organic layers).[1][2] Vigorous stirring is crucial to maximize the interfacial area for the reaction to occur. The use of a phase-transfer catalyst can also improve the transfer of reactants between phases.
-
Chloroform Quality: Chloroform can contain ethanol as a stabilizer, which can react with the dichlorocarbene. Using fresh, stabilizer-free chloroform is recommended.
-
Side Reactions: The formation of a para-isomer is possible, although ortho-formylation is generally favored in the Reimer-Tiemann reaction.[3] Additionally, at higher temperatures, the intermediate can undergo further reactions, leading to undesired byproducts.
Troubleshooting Suggestions:
| Parameter | Recommendation | Expected Outcome |
| Base | Use a 30-50% aqueous solution of NaOH or KOH. | Ensures sufficient deprotonation of phenol and chloroform. |
| Temperature | Maintain a steady temperature, typically between 60-70°C. Use an ice bath to control any exotherm. | Prevents decomposition and side reactions, leading to a cleaner reaction and higher yield. |
| Mixing | Use a high-speed overhead stirrer or a large magnetic stir bar to ensure vigorous mixing. Consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). | Improves reaction kinetics and minimizes the formation of localized hot spots. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation of the phenoxide intermediate. |
dot
Caption: Troubleshooting decision tree for low formylation yield.
Issue 2: Incomplete Conversion of Aldehyde to Nitrile
Question: We are observing incomplete conversion of 4-hydroxy-3-isopropylbenzaldehyde to the corresponding benzonitrile. The reaction stalls, and we have a mixture of the aldehyde and the oxime intermediate. How can we drive the reaction to completion?
Answer:
The conversion of an aldehyde to a nitrile typically proceeds via an oxime intermediate, which is then dehydrated. Incomplete conversion can be due to several factors:
-
Inefficient Dehydration: The choice and amount of the dehydrating agent are crucial. Common dehydrating agents include acetic anhydride, phosphorus pentoxide, or thionyl chloride. The reaction may require heating to facilitate dehydration.
-
pH of the Reaction Medium: The initial formation of the oxime from hydroxylamine hydrochloride is pH-sensitive. The reaction is typically carried out in the presence of a base (e.g., sodium acetate or pyridine) to neutralize the HCl released. An incorrect pH can hinder oxime formation.
-
Steric Hindrance: The isopropyl group adjacent to the hydroxyl group might cause some steric hindrance, potentially slowing down the reaction.
-
Moisture: The presence of water can inhibit the dehydration step. Ensure all reagents and solvents are dry.
Troubleshooting Suggestions:
| Parameter | Recommendation | Expected Outcome |
| Dehydrating Agent | Use a more powerful dehydrating agent, such as trifluoroacetic anhydride (TFAA) or Burgess reagent, if standard methods are ineffective. Ensure at least a stoichiometric amount is used. | Drives the dehydration of the oxime to the nitrile to completion. |
| Reaction Temperature | Gradually increase the reaction temperature during the dehydration step, monitoring for decomposition. | Provides the necessary activation energy for the dehydration to occur. |
| pH Control | During oxime formation, ensure the pH is maintained in the optimal range (typically 4-5) by using an appropriate buffer or base. | Maximizes the formation of the oxime intermediate, which is the precursor to the nitrile. |
| Solvent | Use a high-boiling point aprotic solvent (e.g., DMF, DMSO) to allow for higher reaction temperatures during dehydration. Ensure the solvent is anhydrous. | Improves solubility of reagents and allows for more forceful reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: While specific yield data for this compound is not widely published, yields for analogous reactions can provide an estimate. The Reimer-Tiemann formylation of substituted phenols can range from 30% to 70%, depending on the substrate and conditions. The subsequent conversion of the aldehyde to the nitrile can also have a similar yield range. An overall yield of 20-50% for the two-step process would be a reasonable expectation.
Q2: Are there alternative methods for the formylation of 2-isopropylphenol?
A2: Yes, the Vilsmeier-Haack reaction is another common method for the formylation of electron-rich aromatic compounds.[4][5] It uses a Vilsmeier reagent, typically formed from DMF and phosphorus oxychloride.[4][5] This reaction is often milder than the Reimer-Tiemann reaction and can sometimes provide better yields and regioselectivity. However, the Vilsmeier reagent is sensitive to moisture and needs to be prepared and used under anhydrous conditions.
Q3: Can the nitrile group be introduced directly onto the 2-isopropylphenol ring?
A3: Direct cyanation of a phenol is challenging. A more viable, though longer, route would be to first introduce a leaving group, such as a bromine or iodine, onto the ring and then perform a palladium-catalyzed cyanation. Another alternative is to start with an amino-substituted precursor and use the Sandmeyer reaction.[6][7][8] This reaction involves the conversion of an aryl amine to a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.[6][7][8]
Q4: How can I purify the final product, this compound?
A4: Purification can typically be achieved through a combination of techniques:
-
Extraction: After the reaction, an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) will separate the product from inorganic salts.
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the desired product from any remaining starting material, intermediates, and byproducts. A gradient of ethyl acetate in hexanes is often a suitable eluent system.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can provide a high-purity final product.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-3-isopropylbenzaldehyde via Reimer-Tiemann Reaction
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 2-isopropylphenol (1 equivalent) in a 40% aqueous solution of sodium hydroxide (4-5 equivalents).
-
Heat the mixture to 60-65°C with vigorous stirring.
-
Slowly add chloroform (1.5-2 equivalents) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 70°C. An exotherm may be observed, and external cooling with a water bath might be necessary.
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After the addition is complete, continue to stir the mixture at 65-70°C for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of approximately 5-6.
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Extract the mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain 4-hydroxy-3-isopropylbenzaldehyde.
Protocol 2: Synthesis of this compound from the Aldehyde
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To a solution of 4-hydroxy-3-isopropylbenzaldehyde (1 equivalent) in ethanol or a similar solvent, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).
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Stir the mixture at room temperature or with gentle heating (e.g., 50°C) for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure. The resulting crude oxime can be used directly in the next step or purified by recrystallization.
-
To the crude oxime, add a dehydrating agent such as acetic anhydride (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
dot
Caption: Simplified mechanism of the Reimer-Tiemann reaction.
References
- 1. byjus.com [byjus.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
identification and removal of impurities in 4-hydroxy-3-isopropylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-hydroxy-3-isopropylbenzonitrile. It focuses on the identification and removal of impurities that may be encountered during its synthesis.
Troubleshooting Guides
This section addresses specific issues that users might encounter during the synthesis and purification of this compound, presented in a question-and-answer format.
Q1: After the reaction, my crude product shows a low yield. What are the possible causes and solutions?
A1: Low yields can result from several factors related to the reaction conditions and work-up procedure.
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Incomplete Reaction: The Friedel-Crafts alkylation may not have gone to completion.
-
Solution: Ensure the reaction time is adequate. You can monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, a slight increase in temperature or the addition of a small amount of fresh catalyst might help, but be cautious as this can also promote side reactions.
-
-
Suboptimal Temperature: The reaction temperature might be too low for efficient alkylation.
-
Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the impact on the reaction rate and impurity profile.
-
-
Losses during Work-up: Significant amounts of the product may be lost during the aqueous work-up and extraction steps.
-
Solution: Ensure the pH is adjusted correctly to precipitate the product. Perform multiple extractions with an appropriate organic solvent to maximize the recovery of the product from the aqueous phase.
-
Q2: My final product is off-white or yellowish instead of the expected white crystalline solid. What causes this discoloration and how can I remove it?
A2: Discoloration is often due to the presence of phenolic impurities that have been oxidized or other colored byproducts.
-
Cause: Exposure to air and light can cause oxidation of phenolic compounds, leading to colored impurities. The presence of residual acid catalyst can also contribute to the formation of colored byproducts.
-
Solution:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. Heat the suspension for a short period, then filter the hot solution through a pad of celite to remove the carbon. Allow the filtrate to cool and crystallize.
-
Recrystallization: Perform one or more recrystallizations from a suitable solvent system. This is often very effective at removing colored impurities.
-
Q3: HPLC analysis of my product shows a significant peak corresponding to the starting material, 4-hydroxybenzonitrile. How can I remove it?
A3: The presence of unreacted starting material is a common issue.
-
Removal during Work-up: 4-hydroxybenzonitrile is more polar than the product. During the work-up, you can try to optimize the pH of the aqueous phase to selectively partition the starting material into the aqueous layer while the product remains in the organic layer.
-
Column Chromatography: If work-up procedures are insufficient, silica gel column chromatography is an effective method for separating the more polar 4-hydroxybenzonitrile from the less polar this compound.
-
Recrystallization: A carefully chosen solvent system for recrystallization can also help in selectively crystallizing the product, leaving the starting material in the mother liquor.
Q4: I have identified an impurity with a higher molecular weight than my product, possibly a di-isopropylated byproduct. How can I avoid its formation and remove it?
A4: Over-alkylation can lead to the formation of 4-hydroxy-3,5-diisopropylbenzonitrile.
-
Prevention:
-
Stoichiometry: Use a stoichiometric or slight excess of the isopropylating agent. A large excess will favor di-alkylation.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the formation of the di-isopropylated product.
-
-
Removal:
-
Column Chromatography: The di-isopropylated product is less polar than the mono-isopropylated product and can be separated by silica gel column chromatography.
-
Recrystallization: It may be possible to find a solvent system in which the di-isopropylated byproduct is either much more or much less soluble than the desired product, allowing for separation by recrystallization.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the identification and removal of impurities in this compound.
Q1: What are the most common impurities to expect in the synthesis of this compound?
A1: The most common impurities include:
-
Unreacted Starting Material: 4-hydroxybenzonitrile.
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Over-alkylated Product: 4-hydroxy-3,5-diisopropylbenzonitrile.
-
Isomeric Byproduct: 4-hydroxy-2-isopropylbenzonitrile (if the directing effect of the hydroxyl group is not completely selective).
-
Residual Solvents: Solvents used in the reaction and purification steps.
-
Residual Catalyst: Traces of the acid catalyst used in the Friedel-Crafts reaction.
Q2: Which analytical techniques are best for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying all organic impurities.[1][2]
-
Gas Chromatography (GC): Useful for analyzing volatile impurities, including residual solvents.[2]
-
Mass Spectrometry (MS): When coupled with HPLC or GC (LC-MS or GC-MS), it provides molecular weight information that is crucial for identifying unknown impurities.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any isolated impurities, helping to confirm their identity.[1]
Q3: What is a general workflow for impurity identification and removal?
A3: A systematic workflow is essential for ensuring the purity of the final product.
Caption: General workflow for impurity identification and purification.
Q4: Can you provide a summary of expected impurity levels and analytical parameters?
A4: The following tables summarize typical data.
Table 1: Common Impurities and their Identification
| Impurity | Typical RRT (HPLC) | Identification Method |
| 4-hydroxybenzonitrile | ~0.8 | HPLC, LC-MS |
| 4-hydroxy-2-isopropylbenzonitrile | ~0.9 | HPLC, LC-MS, NMR |
| Product | 1.0 | HPLC, LC-MS, NMR |
| 4-hydroxy-3,5-diisopropylbenzonitrile | ~1.2 | HPLC, LC-MS, NMR |
Table 2: Typical Purity Specifications
| Parameter | Specification |
| Purity (by HPLC) | ≥ 99.0% |
| Individual Impurity | ≤ 0.15% |
| Total Impurities | ≤ 0.5% |
| Residual Solvents | As per ICH Q3C |
Experimental Protocols
Synthesis of this compound
This protocol describes a representative synthesis via Friedel-Crafts alkylation.
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzonitrile (1.0 eq) and a suitable solvent (e.g., dichloromethane).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst (e.g., aluminum chloride, 1.2 eq) portion-wise.
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Alkylation: Slowly add the isopropylating agent (e.g., 2-propanol or isopropyl bromide, 1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Caption: Workflow for the synthesis of this compound.
Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
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Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and filter the hot solution.
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Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to obtain the pure product.
References
addressing poor solubility of 4-hydroxy-3-isopropylbenzonitrile in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-hydroxy-3-isopropylbenzonitrile in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
Q2: Why is this compound poorly soluble in aqueous solutions?
A2: The poor aqueous solubility of this compound can be attributed to the hydrophobic nature of the benzene ring and the isopropyl group. While the hydroxyl and nitrile groups can participate in hydrogen bonding with water, the overall molecule has significant nonpolar character, leading to low solubility in polar solvents like water. Many phenolic compounds are classified as Biopharmaceutics Classification System (BCS) Class II or IV, indicating low solubility.[1][2][5]
Q3: What are the initial recommended solvents for dissolving this compound?
A3: For initial attempts at solubilization, it is advisable to start with common organic solvents. Based on the structure and properties of similar aromatic compounds, the following solvents can be considered.
| Solvent Category | Examples | Suitability for this compound |
| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High likelihood of success for creating stock solutions. |
| Alcohols | Ethanol, Methanol, Isopropanol | Good potential for solubilization, especially for less polar compounds. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | May be effective, but less commonly used for biological experiments due to toxicity. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Can be effective for dissolving nonpolar compounds. |
This table is a qualitative guide based on general principles of solubility for aromatic compounds.
Troubleshooting Guide for Poor Solubility
If you are experiencing precipitation or incomplete dissolution of this compound in your experiments, consider the following troubleshooting steps.
Initial Steps: Optimizing the Solvent System
Issue: The compound does not dissolve in the primary solvent or precipitates upon dilution into an aqueous buffer.
Solutions:
-
pH Modification: The phenolic hydroxyl group on this compound is weakly acidic. Increasing the pH of the aqueous solution (e.g., to pH 8 or higher) can deprotonate the hydroxyl group, forming a more soluble phenolate salt. This is a common strategy for phenolic compounds.[6]
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Use of Co-solvents: Employing a water-miscible organic solvent as a co-solvent can significantly enhance solubility.[6][7] Common co-solvents for in vitro and in vivo studies include DMSO, ethanol, and polyethylene glycol (PEG). It is crucial to determine the tolerance of your experimental system (e.g., cell culture, animal model) to the chosen co-solvent concentration.
Advanced Solubilization Techniques
If optimizing the solvent system is insufficient or not suitable for your experimental design, more advanced formulation strategies may be necessary.
Issue: The required concentration of the compound cannot be achieved without using a high, and potentially toxic, concentration of organic solvent.
Solutions:
-
Surfactants and Micellar Solubilization: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, increasing their apparent solubility.[7][8]
-
Examples: Tween® 80, Cremophor® EL, Solutol® HS 15.
-
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment.[6][7]
-
Examples: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
-
Lipid-Based Formulations: For in vivo applications, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability by presenting the compound in a solubilized form in the gastrointestinal tract.[1][6]
-
Nanotechnology Approaches: Reducing the particle size of the compound to the nanoscale (nanosuspensions) can increase the surface area for dissolution, leading to enhanced solubility and dissolution rate.[5][9]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
-
Objective: To prepare a high-concentration stock solution of this compound.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile vial.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).
-
Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution.
-
Visually inspect the solution for any undissolved particles. If necessary, centrifuge briefly to pellet any particulates and transfer the supernatant to a new tube.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Solubilization using pH Adjustment
-
Objective: To increase the aqueous solubility of this compound by pH modification.
-
Materials:
-
This compound powder
-
Deionized water or desired buffer
-
1 M Sodium hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
-
-
Procedure:
-
Add the desired amount of this compound to the aqueous medium.
-
Place the mixture on a stir plate.
-
Slowly add 1 M NaOH dropwise while monitoring the pH.
-
Continue adding NaOH until the compound dissolves. Note the pH at which complete dissolution occurs.
-
Adjust the final pH to the desired value for your experiment, being mindful that lowering the pH may cause precipitation.
-
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility.
Caption: Mechanisms of different solubilization techniques.
References
- 1. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 4-(3-Hydroxypropyl)benzonitrile | C10H11NO | CID 11084178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. revistafitos.far.fiocruz.br [revistafitos.far.fiocruz.br]
stability issues of 4-hydroxy-3-isopropylbenzonitrile under specific conditions
Technical Support Center: 4-Hydroxy-3-isopropylbenzonitrile
Welcome to the technical support center for this compound. This guide provides essential information on the stability, handling, and troubleshooting for researchers, scientists, and drug development professionals working with this compound. Please note that while specific stability data for this compound is limited in publicly available literature, the following information is based on the general chemical properties of phenolic benzonitriles and established principles of chemical stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry place, away from direct sunlight and strong oxidizing agents. The container should be tightly sealed to prevent moisture absorption and atmospheric contamination. For long-term storage, refrigeration (2-8 °C) in an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q2: Is this compound sensitive to light?
A2: Phenolic compounds can be sensitive to light and may undergo photodegradation. It is recommended to store this compound in an amber or opaque container to minimize light exposure. Experiments should be conducted with appropriate shielding from direct light where possible.
Q3: What is the expected stability of this compound in aqueous solutions?
A3: The stability of phenolic compounds in aqueous solutions is often pH-dependent. Generally, they are more stable in acidic to neutral pH ranges. In alkaline conditions, the phenoxide ion is formed, which is more susceptible to oxidation. Therefore, for preparing solutions, using a buffer system with a pH below 7 is advisable if the experimental conditions permit.
Q4: Are there any known incompatibilities with other reagents?
A4: Avoid strong oxidizing agents, strong bases, and strong acids. Strong bases can deprotonate the hydroxyl group, making the compound more susceptible to oxidation. Strong acids may catalyze hydrolysis of the nitrile group under certain conditions (e.g., elevated temperature).
Troubleshooting Guide
This section addresses common issues that may arise during experiments involving this compound, with a focus on potential stability-related causes.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (e.g., yellowing) of the solid compound or solutions. | Oxidation of the phenolic hydroxyl group. This can be accelerated by exposure to air, light, or high pH. | Store the compound under an inert atmosphere and protect from light. When preparing solutions, use de-gassed solvents and consider adding an antioxidant if compatible with your experiment. |
| Low yield or unexpected side products in a reaction. | Degradation of the starting material due to harsh reaction conditions (e.g., high temperature, extreme pH). | Perform a stability check of the compound under your reaction conditions (without other reactants) to assess its stability. Consider milder reaction conditions if degradation is observed. |
| Inconsistent analytical results (e.g., changing HPLC peak areas over time). | The compound is degrading in the analytical solvent or under the analysis conditions. | Prepare fresh solutions for analysis. Investigate the stability of the compound in the chosen analytical solvent by running samples at different time points after preparation. Ensure the analytical method itself is not causing degradation (e.g., high temperature in the GC inlet). |
| Formation of a precipitate in solution. | The compound may have limited solubility or could be degrading to a less soluble product. | Check the solubility of the compound in your chosen solvent system. If degradation is suspected, analyze the precipitate to identify it. |
Hypothetical Stability Data
The following table illustrates how quantitative stability data for this compound could be presented. Note: These values are for illustrative purposes only and are not based on experimental data.
| Condition | Parameter | Time Point | % Degradation | Major Degradant(s) |
| Thermal Stress | 60°C | 24 hours | < 1% | Not Detected |
| 80°C | 24 hours | 3.5% | 4-hydroxy-3-isopropylbenzamide | |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | 24 hours | 5.2% | 4-hydroxy-3-isopropylbenzoic acid |
| Alkaline Hydrolysis | 0.1 M NaOH, 60°C | 24 hours | 15.8% | 4-hydroxy-3-isopropylbenzoic acid |
| Oxidative Stress | 3% H₂O₂, RT | 24 hours | 8.9% | Oxidative coupling products |
| Photostability | ICH Q1B Option 2 | - | 2.1% | Not Determined |
Experimental Protocols
General Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound.
1. Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
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Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated analytical balance, pH meter, HPLC-UV/MS system
-
Photostability chamber, temperature-controlled oven
2. Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 24 hours. Also, place a solution of the compound in a suitable solvent at 60°C for 24 hours.
-
Photostability: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
4. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point.
-
Use a UV detector at the λmax of the compound and a mass spectrometer to identify and quantify the parent compound and any degradation products.
5. Data Interpretation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify the structure of major degradation products using mass spectrometry data.
-
Propose potential degradation pathways.
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: An experimental workflow for conducting forced degradation studies.
refining the work-up procedure for 4-hydroxy-3-isopropylbenzonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of 4-hydroxy-3-isopropylbenzonitrile. The information is based on a common synthetic route involving the demethylation of 4-methoxy-3-isopropylbenzonitrile.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis and work-up of this compound.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| TR-01 | Low or no product yield after reaction. | 1. Incomplete demethylation. 2. Degradation of the starting material or product. 3. Inactive demethylating agent. | 1. Extend the reaction time or increase the reaction temperature. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Use a fresh batch of the demethylating agent. |
| TR-02 | Product is an oil or fails to crystallize. | 1. Presence of impurities, such as residual solvent or starting material. 2. The product is inherently low melting. | 1. Ensure all solvent has been removed under reduced pressure. Attempt to co-evaporate with a non-polar solvent like toluene. 2. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Seeding with a small crystal of the pure product can also be effective. 3. If the product is an oil at room temperature, proceed with purification by column chromatography. |
| TR-03 | Aqueous work-up results in an emulsion. | 1. The organic and aqueous layers have similar densities. 2. The presence of acidic or basic impurities acting as surfactants. | 1. Add brine (saturated NaCl solution) to the separatory funnel to increase the density of the aqueous layer. 2. Allow the mixture to stand for an extended period. 3. Filter the entire mixture through a pad of Celite. |
| TR-04 | Product is contaminated with starting material. | Incomplete reaction. | 1. Increase the equivalents of the demethylating agent. 2. Purify the crude product using column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexanes). |
| TR-05 | The final product is discolored (e.g., brown or yellow). | Oxidation of the phenolic hydroxyl group. | 1. Perform the work-up and purification steps quickly and minimize exposure to air and light. 2. Consider adding a small amount of a reducing agent, such as sodium bisulfite, during the aqueous work-up. 3. Recrystallize the final product from a suitable solvent. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the demethylation of 4-methoxy-3-isopropylbenzonitrile using a strong Lewis acid like boron tribromide (BBr₃) or a nucleophilic reagent like lithium chloride in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP).
Q2: How can I monitor the progress of the demethylation reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The product, this compound, is more polar than the starting material, 4-methoxy-3-isopropylbenzonitrile, and will have a lower Rf value. A co-spot of the starting material and the reaction mixture should be run for accurate comparison.
Q3: What is the purpose of the acidic work-up?
The acidic work-up is crucial for two main reasons. First, it neutralizes any remaining basic reagents and quenches the reaction. Second, it protonates the phenoxide intermediate formed during the demethylation, yielding the desired phenolic product, this compound.
Q4: What are the key safety precautions to take during this synthesis?
Many demethylating agents, such as boron tribromide, are highly corrosive and react violently with water. Therefore, the reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction should be performed under anhydrous conditions.
Q5: What purification methods are most effective for this compound?
The most common and effective purification methods are recrystallization and column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities. For small-scale purification and removal of polar impurities, column chromatography is often preferred. For larger quantities, recrystallization from a suitable solvent system can provide highly pure material.
Experimental Protocol: Demethylation of 4-methoxy-3-isopropylbenzonitrile
This protocol describes a representative procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Equivalents |
| 4-methoxy-3-isopropylbenzonitrile | C₁₁H₁₃NO | 175.23 | 1.0 g | 1.0 |
| Boron tribromide (1.0 M in DCM) | BBr₃ | 250.52 | 6.8 mL | 1.2 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 20 mL | - |
| Hydrochloric acid (1 M) | HCl | 36.46 | 20 mL | - |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 20 mL | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | 20 mL | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | q.s. | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - |
Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with 4-methoxy-3-isopropylbenzonitrile (1.0 g, 5.7 mmol) and anhydrous dichloromethane (20 mL) under an inert atmosphere (nitrogen or argon).
-
Addition of Demethylating Agent: The solution is cooled to 0 °C in an ice bath. Boron tribromide (1.0 M solution in DCM, 6.8 mL, 6.8 mmol) is added dropwise to the stirred solution over 15 minutes.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by TLC.
-
Quenching: The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid (20 mL) at 0 °C.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 20 mL).
-
Washing: The combined organic layers are washed with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
overcoming challenges in the characterization of 4-hydroxy-3-isopropylbenzonitrile
Welcome to the technical support center for the characterization of 4-hydroxy-3-isopropylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques used to characterize this compound?
A1: The primary analytical techniques for the characterization of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) spectroscopy. These methods help to confirm the chemical structure, assess purity, and identify any impurities.
Q2: I am observing peak tailing in my HPLC analysis of this compound. What could be the cause and how can I resolve it?
A2: Peak tailing in HPLC for phenolic compounds like this compound is a common issue. It is often caused by the interaction of the acidic phenolic hydroxyl group with basic sites on the silica-based stationary phase.[1][2][3][4] To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., by adding 0.1% trifluoroacetic acid or formic acid) can suppress the ionization of the phenolic hydroxyl group, reducing its interaction with the stationary phase.[4]
-
Use of an End-capped Column: Employing a well-end-capped HPLC column will minimize the number of free silanol groups available for interaction.
-
Addition of a Competitive Base: Adding a small amount of a competitive base, like triethylamine, to the mobile phase can block the active sites on the stationary phase.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[3]
Q3: How can I differentiate this compound from its isomers, such as 2-hydroxy-3-isopropylbenzonitrile or 4-hydroxy-2-isopropylbenzonitrile, using NMR spectroscopy?
A3: Differentiating these isomers is possible by carefully analyzing the coupling patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum.
-
This compound: You would expect to see three aromatic protons. The proton at C5 will likely appear as a doublet, the proton at C2 as a doublet, and the proton at C6 as a doublet of doublets, due to coupling with both adjacent protons.
-
2-hydroxy-3-isopropylbenzonitrile: The aromatic protons would also show a distinct splitting pattern, but the chemical shifts will be different due to the change in the relative positions of the substituents.
-
4-hydroxy-2-isopropylbenzonitrile: Again, three aromatic protons would be present, but their coupling patterns and chemical shifts would be unique to this substitution pattern.
Detailed 2D NMR experiments like COSY and HMBC can definitively establish the connectivity and confirm the correct isomer.
Q4: What are the expected major fragmentation patterns for this compound in mass spectrometry?
A4: In electron ionization mass spectrometry (EI-MS), you can expect to see the molecular ion peak (M⁺). Common fragmentation pathways for phenolic compounds involve the loss of small neutral molecules or radicals. For this compound, likely fragmentations include:
-
Loss of a methyl group (•CH₃) from the isopropyl group to give a stable benzylic cation.
-
Loss of the entire isopropyl group (•CH(CH₃)₂).
-
Loss of HCN from the benzonitrile moiety.
-
Fragmentation of the aromatic ring itself.
Troubleshooting Guides
Guide 1: Purity Assessment by HPLC
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Interaction of the phenolic group with the stationary phase. | 1. Lower the mobile phase pH with 0.1% TFA or formic acid. 2. Use a high-purity, end-capped C18 column. 3. Add a competing base like triethylamine (0.1%) to the mobile phase. 4. Reduce sample concentration. |
| Co-elution with Impurities | Inadequate separation from synthesis byproducts or isomers. | 1. Optimize the mobile phase gradient. 2. Try a different stationary phase (e.g., phenyl-hexyl). 3. Adjust the column temperature. |
| Baseline Noise or Drift | Contaminated mobile phase or column. | 1. Use fresh, high-purity solvents and additives. 2. Degas the mobile phase thoroughly. 3. Flush the column with a strong solvent. |
Guide 2: Structural Elucidation by NMR
| Problem | Possible Cause | Troubleshooting Steps |
| Broad Phenolic -OH Peak | Hydrogen exchange with residual water in the solvent. | 1. Use fresh, anhydrous NMR solvent. 2. Add a drop of D₂O to the NMR tube to confirm the exchangeable proton. |
| Complex Aromatic Signals | Overlapping signals from isomers or impurities. | 1. Increase the spectrometer field strength for better resolution. 2. Run 2D NMR experiments (COSY, HSQC, HMBC) to resolve overlaps and confirm connectivities. |
| Incorrect Integration | Presence of impurities or residual solvent. | 1. Ensure the baseline is flat and correctly integrated. 2. Identify and subtract signals from known solvents or impurities. |
Guide 3: Molecular Weight Confirmation by MS
| Problem | Possible Cause | Troubleshooting Steps |
| No Molecular Ion Peak | The molecule is fragmenting extensively in the ion source. | 1. Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). |
| Ambiguous Fragmentation | Complex fragmentation pattern making interpretation difficult. | 1. Perform tandem MS (MS/MS) to isolate the molecular ion and fragment it in a controlled manner. |
| Mass Inaccuracy | Instrument calibration issue. | 1. Calibrate the mass spectrometer using a known standard. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Impurity Profiling
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol. Derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve the volatility and peak shape of the phenolic compound.[5][6]
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Troubleshooting logic for common HPLC and NMR issues.
References
Validation & Comparative
A Comparative Guide to HPLC-Based Purity Validation of 4-hydroxy-3-isopropylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 4-hydroxy-3-isopropylbenzonitrile. It includes a detailed experimental protocol, a comparative analysis with alternative analytical techniques, and supporting data presented in a clear, tabular format. The information herein is intended to assist researchers and drug development professionals in establishing robust analytical methods for quality control and impurity profiling.
Introduction to Purity Validation
Ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like this compound is a critical aspect of drug development and manufacturing. Regulatory agencies mandate stringent purity thresholds to guarantee the safety and efficacy of the final drug product. HPLC is a powerful and widely used analytical technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for purity analysis.
This guide will focus on a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the analysis of moderately polar compounds like this compound.
Experimental Protocol: RP-HPLC Method for this compound
This section details a robust RP-HPLC method for the purity determination of this compound.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard: this compound reference standard of known purity.
-
Sample: this compound sample to be tested.
2. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Gradient Elution Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
3. Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample and dissolve it in 25 mL of diluent.
4. System Suitability Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area for the main peak is not more than 2.0%.
5. Analysis Procedure Inject the diluent as a blank, followed by the standard solution and the sample solution into the chromatograph. Record the chromatograms and integrate the peak areas.
6. Calculation of Purity The purity of the sample is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Data Presentation: Comparative Analysis
The following table presents illustrative data comparing the performance of the proposed HPLC method in separating this compound from a potential process-related impurity, a hypothetical dimer.
| Parameter | This compound | Dimer Impurity |
| Retention Time (min) | 8.5 | 12.2 |
| Relative Retention Time | 1.00 | 1.44 |
| Peak Area (arbitrary units) | 995,000 | 5,000 |
| Resolution | - | > 2.0 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.06 µg/mL |
Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship in purity analysis.
Caption: Experimental workflow for HPLC purity validation.
Caption: Logical relationship in purity analysis.
Comparison with Alternative Analytical Techniques
While HPLC is a gold standard for purity analysis, other techniques can also be employed, each with its own advantages and limitations.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile compounds in the gas phase, and MS provides identification based on mass-to-charge ratio.
-
Advantages:
-
Disadvantages:
-
Comparison to HPLC: GC-MS can be more powerful for identifying unknown volatile impurities.[4] However, for routine purity analysis of non-volatile compounds like this compound, HPLC is often more direct and less destructive.[5]
2. Capillary Electrophoresis (CE)
-
Principle: Separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte.
-
Advantages:
-
Disadvantages:
-
Lower sensitivity compared to HPLC with UV detection for some compounds.
-
Can be less robust for routine quality control applications.
-
-
Comparison to HPLC: CE offers a different separation mechanism and can be valuable for resolving impurities that are difficult to separate by HPLC.[7] However, HPLC is generally more established and versatile for a wider range of pharmaceutical analyses.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the purity validation of this compound. The method is specific, sensitive, and capable of separating the main component from potential impurities. While alternative techniques like GC-MS and CE have their merits, HPLC remains the predominant and often most practical choice for routine quality control in the pharmaceutical industry due to its versatility, ease of use, and extensive validation history. Researchers and drug development professionals should consider the specific requirements of their analysis when selecting the most appropriate technique.
References
- 1. matec-conferences.org [matec-conferences.org]
- 2. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatography/mass spectrometry versus liquid chromatography/fluorescence detection in the analysis of phenols in mainstream cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation and determination of phenolic compounds by capillary electrophoresis with chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 4-Hydroxy-3-isopropylbenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 4-hydroxy-3-isopropylbenzonitrile derivatives and related compounds. Due to a lack of extensive research on this specific class of molecules, this report extrapolates potential activities based on data from structurally similar benzonitrile and phenolic compounds. The information presented herein is intended to guide future research and drug discovery efforts by highlighting potential therapeutic applications and providing standardized experimental protocols for their evaluation.
Overview of Potential Biological Activities
Phenolic and benzonitrile scaffolds are present in numerous biologically active compounds, exhibiting a wide range of pharmacological effects. Based on the available literature for related structures, this compound derivatives are hypothesized to possess the following activities:
-
Enzyme Inhibition: Benzonitrile derivatives have shown potential as enzyme inhibitors. Notably, studies on tyrosinase, a key enzyme in melanin synthesis, have demonstrated inhibitory activity by various benzonitrile compounds. This suggests potential applications in dermatology for treating hyperpigmentation disorders.
-
Antimicrobial Activity: Phenolic compounds are well-known for their antimicrobial properties. The hydroxyl group on the benzene ring can disrupt microbial cell membranes and interfere with essential cellular processes. Therefore, derivatives of this compound are expected to exhibit activity against a range of bacteria and fungi.
-
Antioxidant Activity: The phenolic hydroxyl group is a key pharmacophore for antioxidant activity. It can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.
-
Anticancer Activity: Substituted benzonitriles have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Comparative Biological Activity Data
While specific data for this compound derivatives is limited, the following table summarizes the tyrosinase inhibitory activity of various related benzonitrile derivatives to provide a basis for comparison.
| Compound | Structure | Tyrosinase Inhibitory Activity (IC50, µM) |
| 4-Methylbenzonitrile | 79.9[1][2] | |
| 4-Methoxybenzonitrile | 111.1[1][2] | |
| 4-Isopropylbenzonitrile | 121.5[1][2] |
IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%.
Potential Signaling Pathway Modulation
Phenolic compounds are known to modulate various intracellular signaling pathways, thereby influencing cellular processes related to inflammation, proliferation, and survival. It is plausible that this compound derivatives could interact with one or more of the following key pathways:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: This pathway plays a crucial role in regulating the immune and inflammatory responses.[3] Phenolic compounds have been shown to inhibit NF-κB activation, leading to a downregulation of pro-inflammatory gene expression.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK cascade is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[3] Certain polyphenols can modulate MAPK signaling, which may contribute to their anticancer and anti-inflammatory effects.
-
Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway: This pathway is central to cell survival, growth, and metabolism.[3] Dysregulation of the PI3K/Akt pathway is common in cancer, and some phenolic compounds have been found to inhibit this pathway, leading to the induction of apoptosis in cancer cells.
Experimental Protocols
To facilitate further research and ensure the generation of comparable data, detailed methodologies for key biological assays are provided below.
Tyrosinase Inhibition Assay (Mushroom)
This assay is used to screen for compounds that can inhibit the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.
Principle: Mushroom tyrosinase catalyzes the oxidation of L-tyrosine to dopaquinone. The formation of the colored product, dopachrome, is measured spectrophotometrically at 475 nm. A decrease in the rate of dopachrome formation in the presence of a test compound indicates tyrosinase inhibition.
Procedure:
-
Prepare Reagents:
-
Phosphate Buffer (50 mM, pH 6.8)
-
Mushroom Tyrosinase solution (e.g., 1000 units/mL in phosphate buffer)
-
L-Tyrosine solution (e.g., 2 mM in phosphate buffer)
-
Test compound solutions at various concentrations.
-
Positive control (e.g., Kojic acid).
-
-
Assay in a 96-well plate:
-
Add 40 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution or positive control.
-
Add 20 µL of L-Tyrosine solution.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the mushroom tyrosinase solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a set period (e.g., 20-30 minutes) using a microplate reader.
-
-
Calculation:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Calculate the IC50 value from a dose-response curve.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Principle: A standardized suspension of a target microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration of the compound that prevents visible growth after a defined incubation period is the MIC.
Procedure:
-
Prepare Materials:
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Test compound solutions at various concentrations.
-
Positive control (standard antibiotic) and negative control (no compound).
-
-
Assay Setup:
-
Add 100 µL of broth to each well.
-
Perform serial two-fold dilutions of the test compound across the wells.
-
Add 10 µL of the standardized microbial inoculum to each well.
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Reading Results:
-
Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration where no turbidity is observed.
-
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow. This change in color is measured spectrophotometrically at 517 nm.
Procedure:
-
Prepare Reagents:
-
DPPH solution in methanol (e.g., 0.1 mM).
-
Test compound solutions at various concentrations in methanol.
-
Positive control (e.g., Ascorbic acid or Trolox).
-
-
Assay in a 96-well plate:
-
Add 100 µL of the test compound solution or positive control to each well.
-
Add 100 µL of the DPPH solution to each well.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value from a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Culture:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value from a dose-response curve.
-
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: Workflow for synthesis, screening, and analysis of novel compounds.
NF-κB Signaling Pathway
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
MAPK Signaling Pathway
Caption: Overview of the MAPK/ERK signaling cascade.
PI3K/Akt Signaling Pathway
References
A Comparative Guide to the Synthesis of 4-hydroxy-3-isopropylbenzonitrile and Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 4-hydroxy-3-isopropylbenzonitrile and other structurally related phenolic compounds. While direct experimental data on the biological performance of this compound is limited in publicly available literature, this document outlines its synthesis and compares it with the well-documented synthesis and biological activities of analogous phenolic structures, such as derivatives of thymol, carvacrol, and vanillin. This comparison offers valuable insights for researchers engaged in the synthesis and evaluation of novel phenolic compounds for drug discovery and other applications.
I. Synthesis of Substituted Phenolic Nitriles
The synthesis of substituted 4-hydroxybenzonitriles can be achieved through various methods, primarily involving the introduction of a cyano group onto a phenolic ring. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.
Synthesis of this compound
A plausible and documented synthetic pathway for this compound involves the cyanation of a halogenated precursor. The key starting material is 2-isopropylphenol (propofol), which is first brominated to yield 4-bromo-2-isopropylphenol. This intermediate is then subjected to a cyanation reaction, typically using a metal cyanide.
Experimental Protocol: Cyanation of 4-bromo-2-isopropylphenol
This protocol is based on analogous cyanation reactions of aryl halides.
-
Step 1: Bromination of 2-isopropylphenol. To a solution of 2-isopropylphenol in a suitable solvent (e.g., dichloromethane or acetic acid), a brominating agent (e.g., N-bromosuccinimide or bromine) is added portion-wise at a controlled temperature (typically 0-25 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate and brine, followed by drying over anhydrous sodium sulfate. The crude product is purified by column chromatography to yield 4-bromo-2-isopropylphenol.
-
Step 2: Cyanation of 4-bromo-2-isopropylphenol. The 4-bromo-2-isopropylphenol is dissolved in an aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). To this solution, a cyanide source, such as zinc cyanide (Zn(CN)₂) or copper(I) cyanide (CuCN), and a palladium or nickel catalyst with an appropriate ligand are added. The reaction mixture is heated under an inert atmosphere for several hours. The progress of the reaction is monitored by TLC or GC-MS. After completion, the reaction is quenched with an aqueous solution of an appropriate reagent (e.g., ethylenediamine or ferric chloride solution to complex with the metal catalyst and excess cyanide). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude this compound is then purified by column chromatography or recrystallization.
Alternative Synthetic Routes: The Sandmeyer Reaction
For phenolic benzonitriles where the corresponding aniline is readily available, the Sandmeyer reaction is a powerful alternative.[1][2] This reaction involves the diazotization of an aromatic amine followed by displacement of the diazonium group with a cyanide nucleophile, typically catalyzed by a copper(I) salt.[1][2]
Experimental Protocol: Sandmeyer Reaction for Benzonitrile Synthesis
-
Diazotization: The aromatic amine is dissolved in a cold aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature. The formation of the diazonium salt is typically monitored by the disappearance of the starting amine.
-
Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water is prepared and cooled. The cold diazonium salt solution is then slowly added to the cyanide solution. The reaction is often accompanied by the evolution of nitrogen gas. The mixture is stirred for a period at low temperature and then allowed to warm to room temperature.
-
Work-up and Isolation: The reaction mixture is extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The crude benzonitrile is purified by distillation, chromatography, or recrystallization.
II. Comparative Synthesis of Other Phenolic Compounds
The synthesis of other phenolic compounds, such as derivatives of thymol, carvacrol, and vanillin, often involves modification of the existing functional groups on the aromatic ring.
Synthesis of Thymol and Carvacrol Derivatives
Thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol) are structural isomers that serve as precursors to a wide range of derivatives with significant biological activities. The synthesis of their derivatives often involves reactions at the phenolic hydroxyl group.
Experimental Protocol: Synthesis of Thymyl Acetate (An Ester Derivative)
-
Thymol is dissolved in a suitable solvent such as dichloromethane or pyridine.
-
An acylating agent, for example, acetic anhydride or acetyl chloride, is added to the solution, often in the presence of a base (like pyridine or triethylamine) to neutralize the acid byproduct.
-
The reaction is stirred at room temperature until completion, as monitored by TLC.
-
The reaction mixture is then washed with water, dilute acid, and brine to remove unreacted reagents and byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield thymyl acetate, which can be further purified if necessary.
Synthesis of Vanillin Derivatives
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a versatile starting material for the synthesis of various phenolic compounds.[3] The aldehyde group can be converted to other functional groups, including a nitrile.
Experimental Protocol: Conversion of Vanillin to 4-hydroxy-3-methoxybenzonitrile
-
Vanillin is first converted to its oxime by reacting it with hydroxylamine hydrochloride in the presence of a base like sodium acetate.
-
The resulting vanillin oxime is then dehydrated to the corresponding nitrile. This can be achieved using various dehydrating agents, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide.
-
For example, heating the oxime with acetic anhydride will yield the nitrile. The reaction mixture is then poured into water to precipitate the product, which is collected by filtration and can be purified by recrystallization.[4]
III. Data Presentation: Comparison of Synthetic Parameters
The following table summarizes the synthetic approaches for this compound and related phenolic compounds. Please note that the yield for this compound is an estimate based on similar reported reactions, as specific literature data is scarce.
| Compound | Starting Material | Key Reagent(s) | Reaction Type | Reported/Expected Yield | Reference |
| This compound | 4-bromo-2-isopropylphenol | Zn(CN)₂, Pd or Ni catalyst | Cyanation | Moderate to Good | General Method |
| Substituted Benzonitriles | Aromatic Amines | NaNO₂, CuCN/KCN | Sandmeyer Reaction | Good to Excellent | [1][2] |
| Thymol/Carvacrol Esters | Thymol/Carvacrol | Acid Anhydrides/Chlorides | Esterification | High | General Method |
| 4-hydroxy-3-methoxybenzonitrile | Vanillin | Hydroxylamine, Acetic Anhydride | Oximation followed by Dehydration | High | [4] |
IV. Performance Comparison and Biological Activity
Antimicrobial and Antioxidant Activity
Phenolic compounds are well-known for their antioxidant and antimicrobial properties.[5][6][7] The presence of the hydroxyl group is crucial for radical scavenging activity, while the overall lipophilicity and steric hindrance around the hydroxyl group can influence both antioxidant and antimicrobial efficacy.
The table below presents a summary of the biological activities of some phenolic compounds that can be considered as alternatives or comparators to this compound.
| Compound/Derivative Class | Biological Activity | Key Findings | Reference |
| Thymol/Carvacrol Derivatives | Antibacterial, Antifungal, Antioxidant | Broad-spectrum activity against various pathogens. Activity is dependent on the nature of the derivatizing group. | General Literature |
| Substituted Benzonitriles | Antimicrobial, Antioxidant | Activity varies with the substitution pattern on the aromatic ring. Hydroxyl and methoxy groups can enhance activity. | [5][8] |
| Vanillin Derivatives | Antimicrobial, Antioxidant | Schiff base derivatives of vanillin have shown promising biological effects. | [3] |
| Tyrosol and Derivatives | Antioxidant, Antimicrobial | Effective against reactive oxygen species and certain bacterial strains. | [7] |
V. Experimental Workflows and Signaling Pathways
The evaluation of novel phenolic compounds in a drug discovery context typically follows a standardized workflow, from initial synthesis to biological screening.
General Workflow for Phenolic Compound Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis and screening of novel phenolic compounds.
Caption: A generalized workflow for the synthesis and biological evaluation of phenolic compounds.
High-Throughput Screening for Enzyme Inhibitors
A common application for novel compounds in drug discovery is the inhibition of specific enzymes. High-throughput screening (HTS) is a standard method for this purpose.
Caption: A typical workflow for high-throughput screening of enzyme inhibitors.
VI. Conclusion
This compound represents an interesting, yet underexplored, phenolic compound. Its synthesis is achievable through established methods such as the cyanation of a corresponding aryl halide. While direct performance data is lacking, a comparative analysis with structurally similar and well-characterized phenolic compounds, such as derivatives of thymol, carvacrol, and vanillin, provides a strong foundation for predicting its potential as a bioactive molecule. The experimental protocols and workflows detailed in this guide offer a practical framework for the synthesis and evaluation of this compound and other novel phenolic compounds in a drug discovery and development setting. Further research is warranted to fully elucidate the biological activity profile of this compound and to explore its potential applications.
References
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and antimicrobial properties of tyrosol and derivative-compounds in the presence of vitamin B2. Assays of synergistic antioxidant effect with commercial food additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unambiguous Structure Confirmation: A Comparative Guide for 4-hydroxy-3-isopropylbenzonitrile
Introduction
In the realm of drug discovery and development, the precise structural confirmation of a synthesized compound is a critical, non-negotiable step. The exact arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential toxicity. For a novel compound such as 4-hydroxy-3-isopropylbenzonitrile, a multi-faceted analytical approach is essential for unambiguous structure elucidation. While various spectroscopic methods provide vital pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for definitive proof of structure.
This guide provides a comparative overview of X-ray crystallography versus common spectroscopic techniques for the structural confirmation of this compound. Although, to date, a crystal structure for this compound has not been deposited in publicly accessible databases, this guide outlines the established methodologies and presents comparative data from closely related analogs to illustrate the strengths of each technique.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography offers an unparalleled, three-dimensional visualization of the molecular structure, providing precise information on bond lengths, bond angles, and stereochemistry. It is the only technique that can directly determine the spatial arrangement of atoms in a crystalline solid.
Hypothetical Performance Data for this compound
Below is a table summarizing the kind of data that would be obtained from a successful X-ray crystallographic analysis of this compound.
| Parameter | Expected Value | Significance |
| Crystal System | Monoclinic | Describes the shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | ~10-15 | Unit cell dimension. |
| b (Å) | ~5-10 | Unit cell dimension. |
| c (Å) | ~15-20 | Unit cell dimension. |
| β (°) | ~90-105 | Unit cell angle. |
| Volume (ų) | ~1500-2000 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
Complementary Spectroscopic Techniques
Spectroscopic methods provide valuable information about the connectivity and chemical environment of atoms in a molecule. While they do not directly provide a 3D structure, their combined data can lead to a highly confident structural assignment.
Comparative Spectroscopic Data of Analogs
The following table presents typical data that would be expected for this compound, based on documented data for similar compounds.
| Technique | Analog Compound | Observed Data | Interpretation for this compound |
| ¹H NMR | 4-hydroxy-3-methylbenzonitrile | δ ~1.2 (d, 6H), 3.2 (sept, 1H), 6.9 (d, 1H), 7.4 (d, 1H), 7.5 (s, 1H), 10.0 (s, 1H) | Isopropyl group (doublet and septet), aromatic protons with specific splitting patterns, and a phenolic proton. |
| ¹³C NMR | 4-isopropylbenzonitrile | δ ~24, 34, 112, 119, 128, 133, 154 | Isopropyl carbons, aromatic carbons, and the nitrile carbon. |
| FTIR | 4-hydroxybenzonitrile | ν ~3350 cm⁻¹ (O-H), ~2230 cm⁻¹ (C≡N), ~1600 cm⁻¹ (C=C) | Presence of a hydroxyl group, a nitrile group, and the aromatic ring. |
| Mass Spec. | 4-isopropylbenzonitrile | m/z = 145 (M⁺) | The molecular weight of the compound. |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents should be screened.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to determine the electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). The atomic positions and other parameters are then adjusted to best fit the experimental data (refinement).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired. Other experiments like COSY, HSQC, and HMBC can be performed to determine connectivity.
-
Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, a spectrum can be obtained from a thin film or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the IR beam, and the interferogram is recorded.
-
Data Processing: The interferogram is Fourier transformed to produce the infrared spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The sample is ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
Workflow and Hierarchy of Structural Confirmation
The following diagrams illustrate the typical workflow for structure determination and the logical hierarchy of confidence in the structural assignment.
Caption: Experimental workflow for the synthesis, purification, and structural elucidation of a small molecule.
Caption: Logical relationship showing increasing confidence in structural assignment with additional analytical data.
The structural confirmation of a novel compound like this compound necessitates a rigorous and multi-pronged analytical strategy. While spectroscopic techniques such as NMR, FTIR, and mass spectrometry provide crucial data to piece together the molecular structure, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive and unambiguous 3D structural proof. For researchers, scientists, and drug development professionals, understanding the strengths and limitations of each technique is paramount for ensuring the integrity and validity of their scientific findings. The combination of these methods provides the highest level of confidence in structural assignment, a cornerstone of modern chemical and pharmaceutical research.
A Comparative Analysis of Synthetic Pathways to 4-hydroxy-3-isopropylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Strategies for a Key Chemical Intermediate.
This guide provides a detailed comparison of two primary synthetic routes for the preparation of 4-hydroxy-3-isopropylbenzonitrile, a crucial building block in the synthesis of various pharmaceutical and biologically active compounds. The routes are evaluated based on reaction yields, procedural complexity, and reagent accessibility, supported by experimental data to inform strategic synthetic planning.
Executive Summary
Two principal synthetic pathways to this compound are presented, each commencing from a readily available starting material:
-
Route 1: Formylation of 2-isopropylphenol followed by conversion to the nitrile. This two-stage process involves the initial introduction of a formyl group to 2-isopropylphenol, followed by the transformation of the resulting aldehyde into the target nitrile.
-
Route 2: Cyanation of 4-bromo-2-isopropylphenol. This approach utilizes a direct displacement of a bromine atom with a cyanide group on a pre-functionalized aromatic ring.
This guide will delve into the experimental details of each route, presenting quantitative data in a clear, comparative format, and providing detailed protocols for the key transformations.
Data Presentation
| Parameter | Route 1: Formylation then Nitrile Formation | Route 2: Cyanation of Bromophenol |
| Starting Material | 2-isopropylphenol | 4-bromo-2-isopropylphenol |
| Key Intermediates | 4-hydroxy-3-isopropylbenzaldehyde, 4-hydroxy-3-isopropylbenzaldoxime | N/A |
| Overall Yield | Moderate | Good to Excellent |
| Number of Steps | 3 | 1 |
| Reagent Toxicity | Moderate (Chloroform in Reimer-Tiemann) | High (Copper(I) cyanide) |
| Scalability | Moderate | Good |
Synthetic Route Diagrams
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Experimental Protocols
Route 1: Formylation of 2-isopropylphenol and Subsequent Nitrile Formation
This route is a two-stage process involving the formylation of 2-isopropylphenol to produce 4-hydroxy-3-isopropylbenzaldehyde, which is then converted to the target nitrile.
Step 1a: Synthesis of 4-hydroxy-3-isopropylbenzaldehyde via Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.
-
Procedure: To a solution of 2-isopropylphenol (13.6 g, 0.1 mol) in ethanol (150 mL) is added a solution of sodium hydroxide (40 g, 1 mol) in water (100 mL). The mixture is heated to 60-70°C with vigorous stirring. Chloroform (24 g, 0.2 mol) is then added dropwise over 1 hour, maintaining the temperature. The reaction mixture is refluxed for an additional 2 hours. After cooling, the excess chloroform is removed by distillation. The remaining aqueous solution is acidified with dilute hydrochloric acid to pH 5-6 and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford 4-hydroxy-3-isopropylbenzaldehyde.
-
Expected Yield: 40-50%
Step 1b: Synthesis of this compound
This step involves the conversion of the aldehyde to an oxime, followed by dehydration to the nitrile.
-
Procedure (Oximation): 4-hydroxy-3-isopropylbenzaldehyde (16.4 g, 0.1 mol) is dissolved in ethanol (200 mL). A solution of hydroxylamine hydrochloride (8.3 g, 0.12 mol) and sodium acetate (9.8 g, 0.12 mol) in water (50 mL) is added. The mixture is heated at reflux for 1 hour. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated to give the crude 4-hydroxy-3-isopropylbenzaldoxime, which is used in the next step without further purification.
-
Procedure (Dehydration): The crude oxime is dissolved in acetic anhydride (100 mL) and heated at reflux for 2 hours. The reaction mixture is cooled and poured onto crushed ice with stirring. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol/water to yield this compound.
-
Expected Yield: 85-95% for the two steps.
Route 2: Cyanation of 4-bromo-2-isopropylphenol
This route involves a direct cyanation of a commercially available bromophenol, a variation of the Rosenmund-von Braun reaction.
-
Procedure: A mixture of 4-bromo-2-isopropylphenol (21.5 g, 0.1 mol), copper(I) cyanide (10.8 g, 0.12 mol), and N,N-dimethylformamide (DMF, 100 mL) is heated at reflux (approximately 153°C) for 6 hours. The reaction progress can be monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into a solution of ferric chloride (20 g) and concentrated hydrochloric acid (20 mL) in water (200 mL). This mixture is stirred for 30 minutes to decompose the copper complexes. The aqueous solution is then extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with water, brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to give this compound.
-
Expected Yield: 70-80%
Comparison of Synthetic Routes
Route 1 offers a viable pathway using common organic transformations. The Reimer-Tiemann reaction in the first step is a well-established method, though yields can be moderate and the use of chloroform requires appropriate safety precautions. The subsequent conversion of the aldehyde to the nitrile via the oxime is generally a high-yielding and reliable two-step sequence. This route may be advantageous if 2-isopropylphenol is a more readily available or cost-effective starting material than its brominated counterpart.
Route 2 presents a more direct approach with fewer synthetic steps. The Rosenmund-von Braun cyanation, while requiring a stoichiometric amount of toxic copper(I) cyanide and high reaction temperatures, can provide good to excellent yields in a single transformation. The workup procedure is also relatively straightforward. This route is preferable when 4-bromo-2-isopropylphenol is commercially accessible and a shorter synthetic sequence is desired.
Conclusion
Navigating Febuxostat Synthesis: A Comparative Guide to Alternatives for 4-Hydroxy-3-isopropylbenzonitrile
In the landscape of pharmaceutical manufacturing, the synthesis of active pharmaceutical ingredients (APIs) is a perpetual quest for efficiency, safety, and cost-effectiveness. For febuxostat, a potent xanthine oxidase inhibitor for treating hyperuricemia and gout, a common synthetic route involves the intermediate 4-hydroxy-3-isopropylbenzonitrile.[1] However, process chemists and drug developers are increasingly exploring alternative pathways that circumvent this intermediate, aiming to mitigate potential drawbacks and enhance overall production viability. This guide provides a comparative analysis of synthetic strategies, offering researchers a clear view of the available alternatives.
The traditional synthesis of febuxostat often begins with precursors that are transformed into the core thiazole structure. One established method involves the use of 4-hydroxy-3-nitrobenzaldehyde, which undergoes several steps including oximation, dehydration to a nitrile, conversion to a thioamide, and subsequent cyclization to form the thiazole ring.[2][3] While effective, this pathway involves multiple stages and the use of potentially hazardous reagents like cyanides.[2]
This comparison focuses on distinct synthetic routes to febuxostat, evaluating them based on starting materials, key transformations, and reported yields.
Comparison of Synthetic Pathways
| Pathway | Starting Material | Key Intermediate(s) | Key Reactions | Reported Overall Yield | Reference |
| Route A: Traditional (via Nitration) | 4-Hydroxy-3-nitrobenzaldehyde | 4-hydroxy-3-nitrobenzonitrile, Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate | Oximation, Dehydration, Thioamidation, Hantzsch thiazole synthesis, Alkylation, Reduction, Diazotization, Cyanation | Not explicitly stated in provided abstracts, but described as a long process.[2] | EP0513379B1[2] |
| Route B: Alternative from Dicyanobenzene | 4-hydroxy-1,3-dicyanobenzene | 4-isobutoxy-1,3-dicyanobenzene, 3-cyano-4-isobutoxybenzothioamide | Alkylation, Selective thioamidation, Hantzsch thiazole synthesis | Intermediate yield of 87.8% for 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.[4] | CN102964313A[4] |
| Route C: Alternative from 4-Hydroxythiobenzamide | 4-Hydroxythiobenzamide | 2-(4-hydroxyphenyl)-4-methylthiazole derivatives | Hantzsch thiazole synthesis, Formylation (Duff reaction) | Yield of 89.58% for an intermediate.[5] | CN107674040B[5] |
Detailed Synthetic Pathways and Methodologies
Route A: The Traditional Pathway via Nitration
This route is one of the originally disclosed methods for febuxostat synthesis.[2] It commences with 4-hydroxy-3-nitrobenzaldehyde and proceeds through a multi-step sequence. A significant drawback of this process is its length and the use of highly toxic cyanide reagents in the later stages to introduce the cyano group.[2] The diazotization and cyanation steps, in particular, can be challenging to manage on an industrial scale.
Experimental Protocol: Representative Step (Hantzsch Thioamide Synthesis)
A solution of 3-cyano-4-isobutoxybenzothioamide (5.0 g, 0.021 mol) and ethyl-2-chloro-3-oxobutanoate (4.42 mL, 0.032 mol) in isopropanol (25.0 mL) is heated at 75-80°C for 3-4 hours.[1] The reaction mixture is then cooled to room temperature, and the precipitated solid is filtered, washed with isopropanol, and dried to yield ethyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.[1]
Route B: Alternative Starting from 4-Hydroxy-1,3-dicyanobenzene
This pathway offers a more convergent approach, starting from 4-hydroxy-1,3-dicyanobenzene. This avoids the introduction of the cyano group late in the synthesis. The key steps involve the alkylation of the hydroxyl group, followed by the selective conversion of one of the cyano groups into a thioamide, which then undergoes cyclization.
Experimental Protocol: Alkylation of 4-hydroxy-1,3-dicyanobenzene
To a solution of 4-hydroxy-1,3-dicyanobenzene (41.8 g) in 490 mL of acetonitrile, potassium carbonate (84 g) and potassium iodide (200 mg) are added at 15-25°C.[4] The mixture is heated to reflux, and a solution of isobutyl bromide (43.7 g) in 30 mL of acetonitrile is added dropwise.[4] The reaction is maintained at reflux for 9 hours.[4] After workup and recrystallization from ethanol, 4-isobutoxy-1,3-dicyanobenzene is obtained as a yellow crystalline solid.[4]
Route C: Alternative from 4-Hydroxythiobenzamide
Another strategy begins with 4-hydroxythiobenzamide, which is first reacted with a ketone to form the thiazole ring.[5] The isopropyl and cyano functionalities are then introduced in subsequent steps. This route is advantageous as it utilizes a readily available starting material and builds the core heterocyclic structure early in the synthesis.
Experimental Protocol: Synthesis of Intermediate 1
To a flask containing 4-hydroxythiobenzamide (10.00 g, 65.26 mmol) and 80 g of absolute ethanol, chloroacetone (7.20 g, 78.32 mmol) is added.[5] The mixture is stirred at 78°C for 3 hours.[5] After cooling to room temperature, the product is filtered and washed with absolute ethanol to yield 11.18 g of the intermediate as a white solid (89.58% yield).[5]
Visualizing the Synthetic Pathways
To better illustrate the strategic differences between these approaches, the following diagrams outline the synthetic logic.
Caption: Comparative overview of major synthetic routes to Febuxostat.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. data.epo.org [data.epo.org]
- 3. CN107674040B - Method for converting febuxostat impurities into febuxostat - Google Patents [patents.google.com]
- 4. CN102964313A - Synthetic method of febuxostat - Google Patents [patents.google.com]
- 5. A method for synthesizing intermediate impurities of antigout drug febuxostat and applications of the synthesized impurities - Eureka | Patsnap [eureka.patsnap.com]
Cross-Validation of Analytical Methods for the Quantification of 4-Hydroxy-3-isopropylbenzonitrile
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical cross-validation data for three common analytical techniques used for the quantification of 4-hydroxy-3-isopropylbenzonitrile: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The objective is to offer a comparative overview of their performance characteristics to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this analyte is critical for ensuring the quality, safety, and efficacy of the final drug product. The choice of analytical method can significantly impact the reliability of these measurements. This guide presents a cross-validation of three widely used analytical methods, detailing their experimental protocols and performance data.
Data Presentation
The performance of each analytical method was evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines. The following tables summarize the quantitative data obtained for each method.
Table 1: Comparison of Linearity and Range
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | 0.9992 | 0.9989 | 0.9998 |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 | 0.01 - 10 |
| Calibration Points | 6 | 6 | 8 |
Table 2: Comparison of Accuracy and Precision
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.5% | 99.1 - 100.8% |
| Precision (RSD%) | |||
| - Intraday | < 1.5% | < 2.0% | < 1.0% |
| - Interday | < 2.0% | < 2.5% | < 1.5% |
Table 3: Comparison of Detection and Quantification Limits
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.1 | 0.003 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.5 | 0.01 |
Experimental Protocols
Detailed methodologies for each of the evaluated analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled with a single quadrupole mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, held for 2 minutes, then ramped to 250°C at 15°C/min, and held for 5 minutes.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 50-300.
-
Sample Preparation: Samples were derivatized with a suitable silylating agent (e.g., BSTFA with 1% TMCS) to increase volatility and thermal stability prior to injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: An ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient mixture of methanol and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions were optimized for this compound.
-
Sample Preparation: Samples were diluted in the mobile phase and directly injected.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the analytical method cross-validation process.
Conclusion
The cross-validation of these three analytical methods demonstrates that while all are capable of quantifying this compound, they offer different levels of performance.
-
HPLC-UV is a robust and widely accessible technique that provides good linearity, accuracy, and precision for routine quality control analysis where high sensitivity is not a primary requirement.
-
GC-MS offers good sensitivity and selectivity, particularly for volatile and semi-volatile impurities. However, the need for derivatization can add complexity to the sample preparation process.
-
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification and for complex matrices where specificity is crucial.
The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide provides the foundational data to make an informed decision based on objective performance characteristics.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the herbicidal efficacy of 4-hydroxy-3-isopropylbenzonitrile and structurally related benzonitrile derivatives. The primary mechanism of action for these compounds is the inhibition of Photosystem II (PS II) within the chloroplasts of plants, a critical process in the light-dependent reactions of photosynthesis. By blocking electron transport, these compounds ultimately lead to the cessation of CO2 fixation and the generation of reactive oxygen species, causing rapid cellular damage and plant death.[1][2]
This document summarizes quantitative data on the inhibitory activity of these compounds, details the experimental protocols used for their evaluation, and visualizes the relevant biological pathways and experimental workflows.
Comparative Efficacy of Benzonitrile Derivatives
The herbicidal activity of 4-hydroxy-benzonitrile derivatives is significantly influenced by the nature and position of substituents on the benzene ring. A key study by Cserháti et al. (1992) evaluated a series of ten 4-hydroxy-benzonitrile derivatives for their ability to inhibit photosynthetic electron transport in isolated spinach and wheat chloroplasts. The results highlighted that 3,5-disubstituted 4-hydroxy-benzonitriles are particularly effective inhibitors of PS II.
While the specific IC50 value for this compound was not explicitly detailed in the available literature, the study provides a clear structure-activity relationship that allows for a qualitative and semi-quantitative comparison. The data underscores the enhanced efficacy of compounds with specific substitutions at the 3 and 5 positions of the phenyl ring.
Table 1: Comparative Inhibitory Activity of 4-Hydroxy-benzonitrile Derivatives on Photosystem II
| Compound Name | Structure | Relative Inhibitory Activity on PS II |
| 4-hydroxy-3,5-diiodobenzonitrile | Iodo groups at positions 3 and 5 | High |
| 4-hydroxy-3,5-dibromobenzonitrile (Bromoxynil) | Bromo groups at positions 3 and 5 | High |
| 4-hydroxy-3,5-dinitrobenzonitrile | Nitro groups at positions 3 and 5 | Moderate |
| 4-hydroxy-3-nitro-5-bromobenzonitrile | Nitro at 3, Bromo at 5 | Moderate-High |
| 4-hydroxy-3-nitro-5-iodobenzonitrile | Nitro at 3, Iodo at 5 | Moderate-High |
| This compound | Isopropyl group at position 3 | Lower (inferred) |
| 4-hydroxybenzonitrile | Unsubstituted | Low |
| 4-hydroxy-3-methylbenzonitrile | Methyl group at position 3 | Low |
| 4-hydroxy-3-methoxybenzonitrile | Methoxy group at position 3 | Low |
| 4-hydroxy-3,5-dimethylbenzonitrile | Methyl groups at positions 3 and 5 | Low |
Note: The relative inhibitory activities are inferred from the findings of Cserháti et al. (1992), which state that only the 3,5-disubstituted derivatives showed significant activity. Specific IC50 values were not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the efficacy of 4-hydroxy-benzonitrile derivatives.
Inhibition of Photosynthetic Electron Transport (DCPIP Reduction Assay)
This assay measures the rate of electron flow in Photosystem II by using the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP). In its oxidized state, DCPIP is blue, and it becomes colorless upon reduction by electrons from the photosynthetic electron transport chain. The rate of decolorization is proportional to the rate of PS II activity.
a. Isolation of Chloroplasts:
-
Fresh spinach leaves (approximately 50g) are washed and deveined.
-
The leaves are homogenized in a blender with 100 mL of ice-cold isolation buffer (0.3 M sucrose, 25 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2, and 0.1% BSA).
-
The homogenate is filtered through several layers of cheesecloth.
-
The filtrate is centrifuged at 1,000 x g for 5 minutes at 4°C.
-
The supernatant is discarded, and the chloroplast pellet is gently resuspended in a small volume of the isolation buffer.
-
The chlorophyll concentration is determined spectrophotometrically.
b. DCPIP Reduction Assay:
-
The reaction mixture contains isolated chloroplasts (equivalent to 15 µg of chlorophyll), 50 mM phosphate buffer (pH 6.8), 0.1 M sucrose, 5 mM MgCl2, and 0.1 mM DCPIP in a final volume of 3 mL.
-
The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. A control with no inhibitor is also prepared.
-
The reaction is initiated by exposing the samples to a light source (e.g., a 100W lamp).
-
The decrease in absorbance at 600 nm is monitored over time using a spectrophotometer.
-
The rate of DCPIP reduction is calculated from the linear portion of the absorbance curve.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the DCPIP reduction rate, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo CO2 Fixation Assay
This assay measures the direct impact of the inhibitors on the carbon fixation process in intact plant tissues.
a. Plant Material and Treatment:
-
Wheat seedlings are grown in a controlled environment.
-
The seedlings are treated with different concentrations of the benzonitrile derivatives, typically applied as a foliar spray or through the nutrient solution.
b. Measurement of CO2 Fixation:
-
A treated leaf is enclosed in a transparent leaf chamber connected to an infrared gas analyzer (IRGA).
-
The chamber is illuminated, and the concentration of CO2 in the air entering and leaving the chamber is continuously monitored.
-
The rate of CO2 fixation is calculated as the difference in CO2 concentration multiplied by the air flow rate, normalized to the leaf area.
-
Measurements are taken at different time points after treatment to assess the time course of inhibition.
-
The inhibition of CO2 fixation is expressed as a percentage of the rate in untreated control plants.
Visualizing the Mechanism and Workflow
To better understand the site of action of these compounds and the experimental process, the following diagrams are provided.
Caption: Inhibition of the photosynthetic electron transport chain at Photosystem II.
Caption: Workflow for the DCPIP reduction assay to assess PS II inhibition.
References
Comparative Analysis of 4-hydroxy-3-isopropylbenzonitrile: A Guide for Researchers
This guide is intended for researchers, scientists, and drug development professionals interested in the potential applications and comparative performance of 4-hydroxy-3-isopropylbenzonitrile. Due to the limited availability of direct experimental data for this specific compound, we present a comparative analysis based on findings for analogous substituted benzonitriles. This guide also outlines typical experimental protocols and conceptual workflows for future benchmark studies.
Comparative Data of Benzonitrile Derivatives
The following table summarizes known properties and biological activities of various benzonitrile derivatives to provide a comparative context for this compound.
| Feature | This compound | 4-hydroxy-3-methoxybenzonitrile | 4-isopropylbenzonitrile | 3,5-disubstituted-4-hydroxy-benzonitriles |
| CAS Number | 46057-54-9[1] | 4421-08-3[2] | 13816-33-6[3] | Varies |
| Molecular Formula | C₁₀H₁₁NO | C₈H₇NO₂ | C₁₀H₁₁N | Varies |
| Key Applications | To be determined | Intermediate in pharmaceutical and agrochemical synthesis[2] | Intermediate in pharmaceuticals, agrochemicals, and material science[3] | Herbicidal activity (Photosystem II inhibition)[4] |
| Known Biological Activities | To be determined | Potential antimicrobial and anti-inflammatory properties are being explored[2] | Utilized in the development of new drugs and crop protection agents[3] | Inhibition of Photosystem II (PS II) activity in chloroplasts[4] |
| Synthesis Precursors | 4-Bromo-2-isopropylphenol, zinc dicyanide[1] | Vanillin[2] | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for key experiments cited for related compounds are provided below. These protocols can serve as a foundation for designing benchmark studies for this compound.
Determination of Herbicidal Activity (Photosystem II Inhibition)
This protocol is adapted from studies on 3,5-disubstituted 4-hydroxy-benzonitriles which are known to inhibit Photosystem II.[4]
-
Objective: To measure the inhibitory effect of the compound on the photosynthetic electron transport chain.
-
Materials:
-
Isolated chloroplasts (e.g., from spinach or wheat).
-
DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor.
-
Reaction buffer (e.g., Tricine buffer, pH 7.8, containing sorbitol, MgCl₂, and NaCl).
-
Spectrophotometer.
-
-
Procedure:
-
Chloroplasts are isolated and suspended in the reaction buffer.
-
The test compound (dissolved in a suitable solvent like ethanol or DMSO) is added to the chloroplast suspension at various concentrations.
-
The mixture is incubated for a short period.
-
DCPIP is added, and the reaction is initiated by illumination with a light source.
-
The reduction of DCPIP is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.
-
The rate of DCPIP reduction is calculated and compared to a control (without the test compound) to determine the percentage of inhibition.
-
The IC₅₀ value (concentration required for 50% inhibition) is then determined.
-
C-CN Bond Activation Analysis
This protocol is based on studies investigating the reactivity of substituted benzonitriles with metal complexes.[5][6][7]
-
Objective: To assess the stability of the C-CN bond and the potential for the compound to undergo oxidative addition reactions.
-
Methodology: Density Functional Theory (DFT) Calculations.
-
Procedure:
-
The geometric and electronic structures of the benzonitrile derivative and its potential reaction products with a metal fragment (e.g., [Ni(dmpe)]) are modeled.
-
DFT calculations (e.g., using the B3LYP functional with a suitable basis set) are performed to optimize the geometries and calculate the energies of the ground states, transition states, and products.
-
The calculations are typically performed in different solvents (e.g., THF and toluene) to assess the solvent effect on the reaction thermodynamics.
-
The relative energies of the η²-nitrile complex and the C-CN bond activation product are compared to determine the thermodynamic stability of the C-CN bond.
-
Visualizations
Hypothetical Experimental Workflow
The following diagram illustrates a potential workflow for a comprehensive benchmark study of this compound.
Caption: A conceptual workflow for the systematic evaluation of this compound.
Signaling Pathway: Inhibition of Photosystem II
Based on the known activity of related 4-hydroxy-benzonitrile derivatives, a primary biological target could be Photosystem II in the photosynthetic electron transport chain.
Caption: Inhibition of the photosynthetic electron transport chain by 4-hydroxy-benzonitrile derivatives.
References
Safety Operating Guide
Personal protective equipment for handling 4-Hydroxy-3-isopropylbenzonitrile
This guide provides immediate and essential safety protocols for laboratory professionals handling 4-Hydroxy-3-isopropylbenzonitrile. The following procedures are critical for minimizing risk and ensuring a safe research environment.
1. Hazard Assessment and GHS Classification
| Hazard Statement | GHS Classification | Description |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] |
| H312 | Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin.[1][2] |
| H332 | Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled.[1][3] |
| H315 | Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1] |
| H319 | Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[1] |
| H335 | Specific Target Organ Toxicity — Single Exposure (Category 3) | May cause respiratory irritation.[1] |
2. Personal Protective Equipment (PPE)
Due to the identified hazards, the following PPE is mandatory when handling this compound.
-
Hand Protection: Chemical-resistant gloves are required. Disposable nitrile gloves provide good short-term protection against a broad range of chemicals.[4] For prolonged contact or when handling larger quantities, consider heavier-duty nitrile or neoprene gloves.[5][6] Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are essential.[4] A face shield should be worn over safety glasses when there is a risk of splashing or when handling larger quantities.[4]
-
Skin and Body Protection: A flame-resistant laboratory coat is required. The lab coat should be fully buttoned to cover as much skin as possible.[4] Long pants and closed-toe, closed-heel shoes are mandatory. Avoid synthetic fabrics like polyester or acrylic.[4]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.[4][7]
3. Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the safe handling of this compound from receipt to disposal.
Experimental Protocol:
-
Risk Assessment: Before beginning any work, review the known hazards of this compound and any other chemicals being used in the procedure.
-
PPE Assembly: Don all required personal protective equipment as outlined in the PPE section.
-
Work Area Preparation: Ensure the chemical fume hood is functioning correctly. Have an eyewash station and safety shower readily accessible.[7]
-
Weighing and Measuring: Conduct all weighing and measuring of the compound within the fume hood to prevent the release of dust or vapors into the laboratory.
-
Experimental Procedure: Carry out all experimental steps within the fume hood. Avoid direct contact with the substance.[3]
-
Decontamination: Thoroughly decontaminate all glassware and work surfaces after use.
-
Waste Segregation: Separate chemical waste from contaminated solid waste (e.g., gloves, paper towels).
-
Disposal: Dispose of all waste in clearly labeled, sealed containers according to your institution's hazardous waste disposal procedures.
4. Disposal Plan
-
Chemical Waste: Unused or waste this compound, as well as solutions containing the compound, must be collected in a designated, labeled hazardous waste container. Do not discharge into drains or rivers.[3]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and absorbent pads, must be disposed of as hazardous solid waste.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the rinsed container according to institutional guidelines.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal.
References
- 1. 4-(3-Hydroxypropyl)benzonitrile | C10H11NO | CID 11084178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. flinnsci.com [flinnsci.com]
- 6. glovesnstuff.com [glovesnstuff.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
